molecular formula C12H13NO B8531472 5-Cyclohexenylnicotinaldehyde

5-Cyclohexenylnicotinaldehyde

Cat. No.: B8531472
M. Wt: 187.24 g/mol
InChI Key: JSUFKDQDSHYNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexenylnicotinaldehyde is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. This compound features a reactive aldehyde group attached to a pyridine ring, which is further functionalized with a cyclohexenyl moiety. This unique structure makes it a valuable scaffold for constructing more complex molecules, particularly in the synthesis of novel heterocyclic compounds. Its potential applications include serving as a key precursor in the development of pharmaceutical candidates, such as enzyme inhibitors or receptor modulators . The aldehyde group is highly amenable to various reactions, including condensations and nucleophilic additions, facilitating its use in creating diverse chemical libraries for high-throughput screening. As a specialized research chemical, it is an essential tool for exploring new chemical spaces and accelerating innovation in drug discovery pipelines. This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-(cyclohexen-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H13NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h4,6-9H,1-3,5H2

InChI Key

JSUFKDQDSHYNTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CN=CC(=C2)C=O

Origin of Product

United States

Foundational & Exploratory

5-Cyclohexenylnicotinaldehyde (CAS 1308869-87-5): Synthesis, Characterization, and Application in BACE1 Modulator Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the targeted design of central nervous system (CNS) therapeutics, the precise geometric and electronic tuning of molecular intermediates dictates the clinical efficacy of the final active pharmaceutical ingredient (API). 5-Cyclohexenylnicotinaldehyde , uniquely identified by CAS 1308869-87-5 , serves as a critical, sterically-tuned building block in the synthesis of Beta-Secretase 1 (BACE1) modulators[1].

This technical guide dissects the physicochemical properties, the causality-driven synthetic workflow, and the downstream pharmacological applications of this intermediate. By examining the chemical logic—from the specific selection of bulky palladium catalysts in Suzuki-Miyaura couplings to its structural role in engaging Alzheimer's disease targets—this whitepaper provides a self-validating framework for researchers executing complex heteroaryl synthesis[2].

Chemical Identity and Physicochemical Profiling

The integration of a bulky cyclohexenyl ring into a nicotinaldehyde (pyridine-3-carbaldehyde) scaffold dramatically shifts the molecule's lipophilicity and spatial occupancy. This modification is intentional, engineered to probe the hydrophobic sub-pockets of protease active sites[3].

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
IUPAC Name 5-(cyclohex-1-en-1-yl)pyridine-3-carbaldehydeDefines the substitution pattern crucial for downstream olefination.
CAS Number 1308869-87-5Standard registry for procurement and IP tracking.
Molecular Formula C₁₂H₁₃NOStandardized atom-count mapping.
Molecular Weight 187.24 g/mol Optimal low-MW intermediate to maintain final API within Lipinski's Rule of 5.
Electrophilicity High (Formyl group)The C3-formyl acts as a primary electrophile for Horner-Wadsworth-Emmons or Aldol condensations.
Lipophilicity (logP) Elevated vs. NicotinaldehydeThe cyclohexenyl addition enhances permeability across the Blood-Brain Barrier (BBB), vital for CNS drugs.

Mechanistic Synthesis: The Suzuki-Miyaura Workflow

The synthesis of 5-cyclohexenylnicotinaldehyde relies on a highly optimized Suzuki-Miyaura cross-coupling. Simply mixing reagents often leads to product degradation due to the reactive formyl group. The protocol below establishes a self-validating system where every reagent choice prevents specific failure modes[1].

Step-by-Step Experimental Protocol
  • Reagent Loading and Stoichiometry: Under a strict inert nitrogen atmosphere, charge a reactor with 5-bromopyridine-3-carbaldehyde (1.0 eq) and cyclohex-1-en-1-ylboronic acid (1.2 eq). Causality: The 0.2 eq excess of boronic acid is not arbitrary; it acts as a sacrificial buffer against competitive protodeboronation that inevitably occurs in aqueous solvent systems.

  • Catalyst and Base Selection: Introduce Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) (approx. 0.05 eq) and Potassium Acetate (KOAc, 3.0 eq)[1]. Causality: The di-tert-butyl-substituted phosphine ligands (A-taPhos derivatives) are heavily electron-rich and sterically bulky. This forces the rapid oxidative addition of the deactivated electron-deficient pyridine bromide. Furthermore, KOAc is strictly selected as a mild base; stronger bases (e.g., NaOH, NaOtBu) would instantly trigger the intermolecular aldol self-condensation of the target aldehyde.

  • Solvent System & Thermal Activation: Suspend the solids in a degassed mixture of Ethanol and Water (4:1 v/v)[1]. Heat to 80°C and maintain for 18.0 hours. Causality: The protic, aqueous environment ensures complete dissolution of the KOAc, facilitating the critical transmetalation step. Degassing prevents oxygen from terminating the Pd(0) catalytic cycle.

  • Isolation: Cool the reaction, quench with water, and extract utilizing ethyl acetate. The crude product is purified via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure intermediate.

Diagram: Synthetic Workflow

Synthesis A 5-Bromopyridine-3-carbaldehyde (Electrophile) C Pd(II) Catalyst / KOAc EtOH/H2O, 80°C, 18h A->C B Cyclohex-1-en-1-ylboronic acid (Nucleophile) B->C D 5-Cyclohexenylnicotinaldehyde (Target Intermediate) C->D Suzuki-Miyaura Coupling

Caption: Causality-driven Suzuki-Miyaura synthesis of 5-cyclohexenylnicotinaldehyde.

Downstream Application in Drug Discovery: Engineering BACE1 Modulators

The clinical relevance of 5-cyclohexenylnicotinaldehyde is anchored in its role as a precursor for Beta-Secretase 1 (BACE1) inhibitors (e.g., as described in patent WO2011063272A1)[1][2]. BACE1 is the rate-limiting enzyme in the cleavage of Amyloid Precursor Protein (APP) into Amyloid-Beta (Aβ) peptides, the primary constituents of Alzheimer's plaques[2].

The Linker Formation (Olefination)

Once 5-cyclohexenylnicotinaldehyde is synthesized, it undergoes a subsequent condensation reaction. The intermediate is reacted with an amino-quinoline derivative in the presence of Potassium Carbonate (K₂CO₃), utilizing N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) as co-solvents for 1.5 hours[1].

Causality of Reaction Conditions: NMP and DMSO are highly polar aprotic solvents. They heavily solvate the potassium cation while leaving the carbonate anion "naked." This massively amplifies the basicity of the carbonate, allowing it to deprotonate the quinoline partner effectively to form a functionalized vinyl bridge.

Causality of Molecular Architecture: The newly formed extended system uses the cyclohexenyl group to penetrate deep into the hydrophobic


 or 

sub-pockets of the BACE1 active site. The pyridine nitrogen serves as a vital hydrogen-bond acceptor, locking the inhibitor onto the catalytic aspartic acid residues (Asp32 and Asp228) of the enzyme.
Diagram: BACE1 Inhibition Pathway

BACE1 APP Amyloid Precursor Protein (APP) Substrate BACE BACE1 (Beta-Secretase) Target Enzyme APP->BACE Cleaved at N-terminus GAMMA Gamma-Secretase Secondary Cleavage BACE->GAMMA C99 Fragment Generation ABETA Amyloid Beta (Aβ) Aggregates Neurotoxic Plaques GAMMA->ABETA Plaque Formation INHIBITOR 5-Cyclohexenylnicotinaldehyde Derived Inhibitor INHIBITOR->BACE Blocks Catalytic Aspartates

Caption: Role of derived inhibitors in halting the Alzheimer's amyloidogenic pathway.

Quality Control & Self-Validating Systems

To ensure structural fidelity before committing 5-cyclohexenylnicotinaldehyde to expensive downstream BACE1-inhibitor synthesis, the following analytical checkpoints must be met.

Analytical MethodTarget Parameter / Expected SignalCausality (Why we look for this)
LC-MS (ESI+)



Confirms the exact mass. The absence of


(

) confirms the formyl group is intact and not degraded.
¹H NMR (CDCl₃) Singlet at

ppm
Validates the preservation of the highly reactive aldehyde proton, ensuring no aldol condensation occurred during synthesis.
¹H NMR (CDCl₃) Multiplet at

ppm
Represents the vinylic proton of the cyclohexenyl ring. Confirms successful Suzuki coupling and absence of ring aromatization.
GC-FID Purity

Crucial for ruling out unreacted 5-bromopyridine-3-carbaldehyde, which would cause chain termination in downstream olefination.

References

  • Amino Heteroaryl Compounds as Beta-Secretase Modulators and Methods of Use (Patent WO2011063272A1)
  • 3-Pyridinecarboxaldehyde Compound Summary Source: National Center for Biotechnology Information. PubChem Database. URL:[Link]

  • 5-Cyclohexenylnicotinaldehyde Chemical Properties and Reaction Data Source: Molaid Chemical Database / Molbase. URL:[Link] (Derived from grounding search records).

Sources

The Unexplored Therapeutic Potential of 5-Cyclohexenylnicotinaldehyde Derivatives: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel chemical entities with significant therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, the 5-Cyclohexenylnicotinaldehyde scaffold represents a largely unexplored area with the potential for diverse biological activities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of 5-Cyclohexenylnicotinaldehyde derivatives. Drawing upon established principles from structurally related compounds, this document outlines a strategic approach to synthesis, in vitro screening, in vivo validation, and structure-activity relationship (SAR) optimization. Detailed experimental protocols and proposed signaling pathways are presented to catalyze and guide future research in this promising field.

Introduction: The Case for 5-Cyclohexenylnicotinaldehyde Derivatives

The 5-Cyclohexenylnicotinaldehyde core, which combines a cyclohexene ring with a nicotin-aldehyde moiety, presents a unique three-dimensional structure that is ripe for exploration in medicinal chemistry. While direct literature on the biological activity of this specific scaffold is nascent, the individual components and their prevalence in bioactive molecules provide a strong rationale for investigation. The cyclohexene ring offers conformational flexibility, which can be crucial for optimal receptor binding[1]. The pyridine ring, a common feature in many pharmaceuticals, can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking. The aldehyde group serves as a versatile chemical handle for further derivatization, allowing for the creation of diverse chemical libraries.

Drawing parallels from structurally related compounds, we can hypothesize a range of potential biological activities for 5-Cyclohexenylnicotinaldehyde derivatives. For instance, various cyclohexenone and quinoline derivatives have demonstrated significant anti-inflammatory, anticancer, and antimicrobial properties[2][3][4]. Specifically, cyclohexenone derivatives have been shown to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[2]. Furthermore, quinoline-based compounds have a rich history in drug discovery, with many exhibiting potent anticancer activity through mechanisms such as the induction of apoptosis[4][5].

This guide, therefore, serves as a foundational roadmap for the systematic exploration of 5-Cyclohexenylnicotinaldehyde derivatives as a novel class of therapeutic agents.

Proposed Research & Development Workflow

A logical and phased approach is essential for the efficient evaluation of this novel compound class. The following workflow is proposed:

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit-to-Lead Optimization cluster_3 Phase 4: In Vivo Validation Synthesis Chemical Synthesis of Core Scaffold Derivatization Generation of Derivative Library Synthesis->Derivatization Anticancer Anticancer Activity Screening Derivatization->Anticancer AntiInflammatory Anti-inflammatory & Antioxidant Assays Derivatization->AntiInflammatory Enzyme Enzyme Inhibition Assays Derivatization->Enzyme SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR AntiInflammatory->SAR Enzyme->SAR ADMET In Silico & In Vitro ADMET Profiling SAR->ADMET AnimalModels Efficacy in Animal Models ADMET->AnimalModels

Caption: Proposed research and development workflow for 5-Cyclohexenylnicotinaldehyde derivatives.

Synthesis of 5-Cyclohexenylnicotinaldehyde Derivatives: A Proposed Route

A plausible synthetic strategy for the 5-Cyclohexenylnicotinaldehyde core and its derivatives can be envisioned through a multi-step process. A potential starting point could involve the synthesis of a polysubstituted quinolinecarbaldehyde, which can then be further modified[4]. For instance, a substituted eugenol could serve as a precursor to a quinoline scaffold through a series of reactions including condensation and cyclization[4].

Proposed General Synthetic Protocol:

  • Synthesis of the Quinoline Core: Following a modified procedure based on the synthesis of polysubstituted quinolinecarbaldehydes, a suitable precursor can be synthesized from readily available starting materials[4].

  • Introduction of the Cyclohexenyl Moiety: This can be achieved through a variety of cross-coupling reactions, such as a Suzuki or Stille coupling, by first halogenating the 5-position of the nicotin-aldehyde ring.

  • Derivatization of the Aldehyde: The aldehyde functional group provides a versatile point for modification. Condensation reactions with various amines or hydrazines can yield a library of Schiff bases and hydrazones, respectively[4][6].

In Vitro Biological Evaluation: A Multi-pronged Approach

Based on the activities of structurally related compounds, a primary screening cascade should focus on anticancer, anti-inflammatory, and specific enzyme inhibitory activities.

Anticancer Activity

Derivatives of 5-(thiophen-2-yl)nicotinaldehyde have shown promise as anticancer agents, with activity attributed to the induction of apoptosis and cell cycle arrest[5]. A similar approach can be adopted for the novel cyclohexenyl derivatives.

Table 1: Proposed Panel of Human Cancer Cell Lines for Initial Screening

Cell LineCancer Type
MCF-7Breast Cancer
HepG2Liver Cancer
A549Lung Cancer
HCT116Colon Cancer

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Proposed Signaling Pathway for Investigation:

G Derivative 5-Cyclohexenylnicotinaldehyde Derivative Cell Cancer Cell Derivative->Cell ROS Increased ROS Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway potentially targeted by 5-Cyclohexenylnicotinaldehyde derivatives.

Anti-inflammatory and Antioxidant Activity

The presence of the cyclohexene moiety suggests potential anti-inflammatory activity through the inhibition of COX and LOX enzymes, similar to other cyclohexenone derivatives[2].

Table 2: Proposed In Vitro Anti-inflammatory and Antioxidant Assays

AssayTarget/Principle
COX-1/COX-2 Inhibition AssayMeasures the inhibition of prostaglandin synthesis
5-LOX Inhibition AssayMeasures the inhibition of leukotriene synthesis[7]
DPPH Radical Scavenging AssayMeasures the ability of the compound to scavenge free radicals
Nitric Oxide (NO) Scavenging AssayMeasures the inhibition of nitric oxide production in LPS-stimulated macrophages

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme.

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compounds for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time with a suitable solvent.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • IC50 Calculation: Determine the IC50 values from the dose-response curves.

Other Potential Enzyme Inhibitory Activities

The nicotinamide moiety is a key component of the cofactor NAD(P)H, suggesting that derivatives could potentially interact with various oxidoreductases. Additionally, the overall structure may lend itself to inhibiting other enzymes implicated in disease. For example, some benzamide derivatives have shown inhibitory activity against cholinesterases and β-secretase, enzymes relevant to Alzheimer's disease[8].

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 5-Cyclohexenylnicotinaldehyde scaffold is crucial for optimizing biological activity and understanding the key structural features required for target engagement[1].

Key Areas for SAR Exploration:

  • Cyclohexene Ring: Investigate the effect of substitutions on the cyclohexene ring, including the introduction of various functional groups (e.g., hydroxyl, keto) and altering the position of the double bond.

  • Pyridine Ring: Explore the impact of substituents at different positions of the pyridine ring to modulate electronic properties and steric bulk.

  • Aldehyde Derivatives: Synthesize a wide range of Schiff bases and hydrazones from the aldehyde group to explore different interaction possibilities with biological targets. The nature of the substituent on the imine nitrogen will be a key variable.

In Vivo Validation

Promising lead compounds identified through in vitro screening and initial SAR studies should be advanced to in vivo models to assess their efficacy and safety.

Proposed In Vivo Models:

  • Anticancer Activity: Xenograft models in immunocompromised mice, using the cancer cell lines against which the compounds showed high in vitro potency.

  • Anti-inflammatory Activity: Carrageenan-induced paw edema model in rats or mice to assess acute anti-inflammatory effects[9].

Conclusion and Future Directions

The 5-Cyclohexenylnicotinaldehyde scaffold represents a novel and promising starting point for the development of new therapeutic agents. This technical guide provides a comprehensive and scientifically grounded framework for initiating a drug discovery program centered on these derivatives. By systematically exploring their synthesis, in vitro biological activities, and structure-activity relationships, researchers can unlock the therapeutic potential of this unexplored chemical space. Future efforts should focus on elucidating the specific molecular targets and mechanisms of action of the most potent derivatives, as well as conducting thorough preclinical development studies.

References

  • In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties - MDPI. (2021, April 22). Retrieved from [Link]

  • Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach - ResearchGate. (2021, April). Retrieved from [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed. (2024, October 4). Retrieved from [Link]

  • Divergent Synthesis of 5,7-Diazaullazines Derivatives through a Combination of Cycloisomerization with Povarov or Alkyne–Carbonyl Metathesis - Semantic Scholar. (2024, May 6). Retrieved from [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed. (1997, May 23). Retrieved from [Link]

  • New cycloalkyl[b]thiophenylnicotinamide-based α-glucosidase inhibitors as promising anti-diabetic agents: Synthesis, in silico study, in vitro and in vivo evaluations - PubMed. (n.d.). Retrieved from [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC. (2023, January 19). Retrieved from [Link]

  • Benzene Derivatives: The Qiu Synthesis of Daphenylline - Organic Chemistry Portal. (2021, October 18). Retrieved from [Link]

  • Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation - MDPI. (2024, September 24). Retrieved from [Link]

  • Structure Activity Relationships - Drug Design Org. (2005, May 15). Retrieved from [Link]

  • Emerging insights into chemistry and therapeutic potentials of functionalized hexahydroquinolines - ResearchGate. (2026, March 5). Retrieved from [Link]

  • Divergent Synthesis of 5,7-Diazaullazines Derivatives through a Combination of Cycloisomerization with Povarov or Alkyne–Carbonyl Metathesis - MDPI. (2024, May 6). Retrieved from [Link]

  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (n.d.). Retrieved from [Link]

  • Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC. (n.d.). Retrieved from [Link]

  • Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitr | DDDT. (2017, February 14). Retrieved from [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][2][8][10]triazole derivatives as necroptosis inhibitors - RSC Publishing. (2024, June 21). Retrieved from [Link]

  • synthesis and characterization of polysubstituted 5-quinolinecarbaldehyde derivatives. (2015, August 11). Retrieved from [Link]

  • Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Therapeutic potential of Licochalcone A in dermatological diseases: from basic to clinical research - Frontiers. (n.d.). Retrieved from [Link]

  • Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed. (2020, September 15). Retrieved from [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC. (2025, August 22). Retrieved from [Link]

  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2025, August 9). Retrieved from [Link]

  • Synthesis and structure-activity relationships of new carbonyl guanidine derivatives as novel dual 5-HT2B and 5-HT7 receptor antagonists - PubMed. (2013, December 15). Retrieved from [Link]

  • Synthesis and biological evaluation of new podophyllic aldehyde derivatives with cytotoxic and apoptosis-inducing activities - PubMed. (2010, February 11). Retrieved from [Link]

  • (PDF) Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease - MDPI. (1989, December 11). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability and Degradation of 5-Cyclohexenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 5-Cyclohexenylnicotinaldehyde, a heterocyclic aldehyde with potential applications in pharmaceutical and chemical synthesis. Due to the limited direct literature on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to build a robust predictive model of its behavior under thermal stress. We will explore the intrinsic liabilities of its constituent functional groups—the pyridine ring, the aldehyde, and the cyclohexenyl moiety—and outline a systematic approach for experimental stability assessment. This guide details methodologies for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and forced degradation studies compliant with ICH guidelines. Furthermore, it describes the analytical techniques essential for the identification and characterization of degradation products. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to anticipate and manage the stability challenges associated with 5-Cyclohexenylnicotinaldehyde and structurally related compounds.

Introduction to 5-Cyclohexenylnicotinaldehyde

Chemical Identity and Structure

5-Cyclohexenylnicotinaldehyde is a substituted pyridine derivative. Its structure incorporates three key functional groups that dictate its chemical reactivity and physical properties:

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The pyridine ring is generally thermally stable but can be susceptible to oxidation at the nitrogen atom.

  • Aldehyde Group (-CHO): Attached to the 3-position of the pyridine ring, this group is highly reactive and prone to oxidation, making it a primary site of potential degradation.[1][2]

  • Cyclohexenyl Group: A six-membered unsaturated carbocyclic ring attached at the 5-position. The vinyl-like double bond introduces a potential site for polymerization and oxidation reactions.

The conjugation between the cyclohexenyl double bond and the pyridine ring may influence the overall electronic distribution and stability of the molecule.

Significance in Research and Development

While specific applications for 5-Cyclohexenylnicotinaldehyde are not widely documented, its structure suggests potential utility as a versatile building block in medicinal chemistry and materials science. Heterocyclic aldehydes are crucial intermediates in the synthesis of complex pharmaceutical agents and functional materials.[3][4][5] Understanding the thermal stability of such an intermediate is paramount for ensuring the integrity of synthetic pathways, the purity of the final product, and the safety and shelf-life of resulting formulations.[6][7]

Predicted Thermal Liabilities and Degradation Pathways

The inherent stability of 5-Cyclohexenylnicotinaldehyde is governed by its weakest chemical bonds and most reactive functional groups. Based on its structure, several degradation pathways can be predicted under thermal stress, particularly in the presence of oxygen.

Primary Degradation Pathways
  • Oxidation of the Aldehyde: The aldehyde group is the most probable site of initial degradation. It can be readily oxidized to the corresponding carboxylic acid (5-Cyclohexenylnicotinic acid), especially in the presence of atmospheric oxygen, heat, or trace metal catalysts.[1][2][8] This process often proceeds via a gem-diol intermediate formed by the addition of water.[1][9]

  • Polymerization: The vinyl group within the cyclohexenyl moiety, conjugated to the electron-withdrawing pyridine ring, makes the molecule susceptible to free-radical or thermally initiated polymerization.[10][11][12] This can lead to the formation of oligomers or high molecular weight polymers, resulting in changes to physical properties and loss of the active molecule.

  • Cyclohexenyl Ring Oxidation/Rearrangement: The allylic positions on the cyclohexenyl ring are susceptible to oxidation, which could lead to the formation of hydroperoxides, ketones, or alcohols. At higher temperatures, ring-opening or rearrangement reactions may also occur.

Visualizing Predicted Degradation

The following diagram illustrates the most likely primary degradation pathways initiated by thermal stress and oxidation.

Predicted Degradation Pathways A 5-Cyclohexenylnicotinaldehyde B 5-Cyclohexenylnicotinic Acid A->B Oxidation ([O], Heat) C Polymer/Oligomer A->C Polymerization (Heat, Initiator) D Ring-Oxidized Products A->D Oxidation (Heat, [O])

Caption: Key predicted degradation routes for 5-Cyclohexenylnicotinaldehyde.

Experimental Framework for Stability Assessment

A multi-faceted experimental approach is required to fully characterize the thermal stability profile of 5-Cyclohexenylnicotinaldehyde. This involves a combination of thermal analysis techniques and controlled stress testing.

Thermal Analysis Techniques

Thermal analysis provides critical information on the physical and chemical changes that occur as a function of temperature.

Purpose: TGA measures changes in the mass of a sample as a function of temperature under a controlled atmosphere.[13][14] It is used to determine the onset temperature of decomposition, quantify mass loss events, and assess the presence of volatile components.[13][15]

Experimental Protocol: Dynamic TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Place 5-10 mg of 5-Cyclohexenylnicotinaldehyde into a clean, tared TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen at 50 mL/min) to study inherent thermal decomposition. To study oxidative stability, use a controlled flow of air or oxygen.

  • Temperature Program: Equilibrate the sample at 30 °C. Heat the sample at a linear rate of 10 °C/min from 30 °C to 600 °C.[16]

  • Data Analysis: Record the mass change versus temperature (TG curve). Calculate the first derivative of the TG curve (DTG curve) to identify the temperatures of maximum mass loss rates.[17]

ParameterTypical ConditionRationale
Sample Mass 5-10 mgEnsures good thermal contact and minimizes thermal gradients.
Heating Rate 10 °C/minA standard rate that balances resolution and experimental time.
Atmosphere Nitrogen (Inert)To assess the intrinsic thermal stability without oxidative effects.
Air (Oxidative)To evaluate stability in the presence of oxygen.
Temp. Range 30 °C to 600 °CCovers the range for most organic molecule decomposition.

Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18][19] It is used to determine melting point, enthalpy of fusion, glass transitions, and the onset temperature and enthalpy of exothermic decomposition events.[20][21][22]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument with a certified standard (e.g., Indium) for temperature and enthalpy.[19]

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Cyclohexenylnicotinaldehyde into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas like nitrogen (50 mL/min).

  • Temperature Program: Equilibrate at 25 °C. Heat the sample at a rate of 10 °C/min to a temperature just beyond any observed TGA decomposition events (e.g., 400 °C).

  • Data Analysis: Plot heat flow versus temperature. Identify endothermic peaks (melting) and exothermic peaks (decomposition). Integrate peaks to determine enthalpy changes.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods, as mandated by ICH guidelines.[6][7][23] The goal is to achieve 5-20% degradation of the active ingredient.[23][24]

Experimental Protocol: Thermal Stress Testing

  • Solid-State Stress:

    • Place accurately weighed samples of solid 5-Cyclohexenylnicotinaldehyde in separate, sealed glass vials.

    • Expose the vials to a series of elevated temperatures (e.g., 60 °C, 80 °C, 100 °C) in a calibrated oven for a defined period (e.g., 24, 48, 72 hours).[24]

    • Include control samples stored at ambient temperature.

  • Solution-State Stress:

    • Prepare a solution of 5-Cyclohexenylnicotinaldehyde (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).[24]

    • Dispense aliquots into sealed vials.

    • Expose the vials to elevated temperatures (e.g., 60 °C, 80 °C) for defined periods.

  • Sample Analysis: At each time point, withdraw a sample, cool to room temperature, and dilute appropriately for analysis by a stability-indicating HPLC method.

Analytical Workflow for Degradant Identification

A systematic workflow is critical for separating, identifying, and characterizing the degradation products formed during stability studies.

Caption: Workflow for stability testing and degradant identification.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone of any degradation study. The method must be capable of separating the parent compound from all significant degradation products.

Method Development Considerations:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve compounds with different polarities.

  • Detection: A photodiode array (PDA) or diode array detector (DAD) is crucial for assessing peak purity and obtaining UV spectra of the parent and degradant peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary tool for identifying unknown degradation products. By coupling the HPLC separation with a mass spectrometer, one can obtain the molecular weight of each eluting compound. Tandem mass spectrometry (MS/MS) provides fragmentation data that is invaluable for structural elucidation.

Mitigation and Control Strategies

Based on the predicted degradation pathways, several strategies can be employed to enhance the stability of 5-Cyclohexenylnicotinaldehyde during storage and processing.

  • Atmosphere Control: Storing the compound under an inert atmosphere (e.g., nitrogen or argon) will significantly inhibit oxidative degradation of the aldehyde group.

  • Temperature Control: As with most chemical compounds, storage at lower temperatures will reduce the rate of all degradation pathways. Refrigeration may be necessary for long-term stability.[11]

  • Use of Antioxidants: For solution-based formulations, the addition of antioxidants (e.g., butylated hydroxytoluene (BHT)) could be explored to quench free radicals and prevent both aldehyde oxidation and vinyl polymerization.

  • Exclusion of Light: Photodegradation is also a potential risk. Storage in amber vials or light-proof containers is recommended until photostability studies can be performed.

Conclusion

5-Cyclohexenylnicotinaldehyde possesses several functional groups that present inherent stability challenges, primarily the potential for aldehyde oxidation and vinyl polymerization. A thorough understanding of these liabilities is critical for its successful application in research and development. The experimental framework presented in this guide, combining predictive assessment with robust analytical techniques like TGA, DSC, and stability-indicating HPLC-MS, provides a comprehensive methodology for characterizing its thermal stability profile. By systematically identifying degradation products and understanding the mechanisms of their formation, researchers can develop appropriate control strategies to ensure the quality, purity, and safety of this promising chemical intermediate.

References

  • Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Aldehydes and Ketones to Carboxylic Acids. (2024, January 16). Chemistry Steps. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. [Link]

  • Polymerization of vinylpyridine.
  • Forced Degradation Testing. SGS. [Link]

  • 2-Vinylpyridine. Wikipedia. [Link]

  • Onyon, P. F. (1955). The polymerization of 4-vinyl pyridine. Transactions of the Faraday Society, 51, 400. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. (2015, May 21). Master Organic Chemistry. [Link]

  • What is the most mild method for the oxidation of aldehyde to carboxylic acid? (2014, October 28). ResearchGate. [Link]

  • Preparation and Evaluation of Poly(vinyl pyridine) Copolymers for Organic Solderability Preservatives. (2013). ResearchGate. [Link]

  • How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017, December 18). AZoM. [Link]

  • Anionic homopolymerization and block copolymerization of 4-vinylpyridine and its investigation by high-temperature size-exclusion chromatography in N-methyl-2-pyrrolidinone. Macromolecules. [Link]

  • Making carboxylic acids. Chemguide. [Link]

  • THERMOGRAVIMETRIC ANALYSIS (TGA) – Principle, Instrumentation, Applications and Key Considerations. Laboratory Equipment. [Link]

  • What is TGA Analysis? Principles and Applications. (2026, February 15). ResolveMass. [Link]

  • Thermogravimetric Analysis. University of Illinois Urbana-Champaign. [Link]

  • The principle of thermogravimetric analysis and its applications. (2022, March 22). SlideShare. [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). Organic Process Research & Development. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass. [Link]

  • What is the Principle of Thermogravimetric Analysis? (2024, March 6). XRF Scientific. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019, December 18). MDPI. [Link]

  • Structural, Optical, and Thermal characterization of synthesised Heterocyclic Organic Compound. International Journal of Current Research and Modern Education. [Link]

  • Rid Enhances the 6-Hydroxypseudooxynicotine Dehydrogenase Reaction in Nicotine Degradation by Agrobacterium tumefaciens S33. Applied and Environmental Microbiology. [Link]

  • An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33. Microbiology Spectrum. [Link]

  • Proposed pathway for nicotine degradation by A. tumefaciens S33. ResearchGate. [Link]

  • Proposed degradation pathways of ( S )-nicotine (A; bold arrow), PN (B;... ResearchGate. [Link]

  • Reduction of nicotine content in tobacco through microbial degradation: research progress and potential applications. Frontiers in Microbiology. [Link]

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (2022, May 20). MDPI. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024, January 9). Molecules. [Link]

  • Thermal Analysis. (2021, September 17). SlideShare. [Link]

  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. [Link]

  • Thermal stability (55°C for 1.5 h (b,), 15 h (c, and e,) and 40 h (d,)) studies of rituximab. ResearchGate. [Link]

  • Active Ingredient Summary Table Thermal Stability. (2023, January 3). LP3 Network. [Link]

  • Guidance for Thermal Stability of Common Oilfield Chemicals. (2025, September 22). ResearchGate. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 5-Cyclohexenylnicotinaldehyde via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of 5-Cyclohexenylnicotinaldehyde, a valuable nicotinic scaffold for research in medicinal chemistry and drug development. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2][3] The protocol outlines the reaction between 5-bromonicotinaldehyde and cyclohex-1-en-1-ylboronic acid, detailing reagent preparation, reaction setup, execution, workup, and product purification. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, providing both a practical step-by-step procedure and the underlying scientific rationale for key experimental choices.

Introduction and Scientific Background

5-substituted nicotinic acid derivatives are of significant interest in pharmaceutical research, primarily due to their role as ligands for nicotinic acetylcholine receptors (nAChRs).[4][5] These receptors are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.[5] The development of novel nAChR ligands with improved selectivity and efficacy is a key objective in modern drug discovery.[4][6]

The target molecule, 5-Cyclohexenylnicotinaldehyde, incorporates a cyclohexenyl moiety onto the pyridine ring, a structural motif that can modulate the compound's binding affinity and pharmacokinetic properties. The aldehyde functional group serves as a versatile handle for further chemical modifications.

The Suzuki-Miyaura cross-coupling reaction is the chosen synthetic strategy due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][3] This Nobel Prize-winning reaction utilizes a palladium catalyst to couple an organohalide with an organoboron species, making it an ideal choice for constructing the C-C bond between the pyridine ring and the cyclohexenyl group.[2]

Retrosynthetic Analysis and Strategy

The synthetic plan is derived from a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The key disconnection is the C-C bond between the pyridine C5 position and the cyclohexenyl C1 position, which points directly to a Suzuki-Miyaura coupling strategy.

G TM Target Molecule: 5-Cyclohexenylnicotinaldehyde DIS C(sp²) - C(sp²) Disconnection (Suzuki Coupling) TM->DIS Retrosynthesis SMs Starting Materials DIS->SMs SM1 5-Bromonicotinaldehyde (Electrophile) SMs->SM1 SM2 Cyclohex-1-en-1-ylboronic acid (Nucleophile) SMs->SM2

Caption: Retrosynthetic analysis of 5-Cyclohexenylnicotinaldehyde.

Experimental Protocol

This protocol details the synthesis of 5-Cyclohexenylnicotinaldehyde from 5-bromonicotinaldehyde and cyclohex-1-en-1-ylboronic acid using a common palladium catalyst system.

  • Reagents: See Table 1 for quantities.

  • Equipment:

    • Schlenk flask or round-bottom flask with reflux condenser

    • Magnetic stirrer and heat plate

    • Inert atmosphere setup (Argon or Nitrogen gas line, bubbler)

    • Standard laboratory glassware (septum, syringes, beakers, graduated cylinders)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquiv.Role
5-Bromonicotinaldehyde186.001.0186 mg1.0Electrophile
Cyclohex-1-en-1-ylboronic acid125.951.2151 mg1.2Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.0324.5 mg0.03Catalyst
Potassium Carbonate (K₂CO₃)138.212.0276 mg2.0Base
1,2-Dimethoxyethane (DME)90.12-10 mL-Solvent
Water (H₂O, degassed)18.02-2.5 mL-Co-solvent

The overall experimental process is summarized in the following workflow.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Combine Reactants: 5-Bromonicotinaldehyde, Boronic Acid, K₂CO₃ B Evacuate & Backfill with Argon (3x) A->B C Add Degassed Solvents (DME/Water) B->C D Add Catalyst: Pd(dppf)Cl₂ C->D E Heat to 80 °C Stir for 4-8 hours D->E F Monitor by TLC E->F G Cool to RT Dilute with Water F->G H Extract with Ethyl Acetate (3x) G->H I Dry (Na₂SO₄) & Concentrate H->I J Purify via Column Chromatography I->J K Characterize Product (NMR, MS, IR) J->K

Caption: Step-by-step workflow for the synthesis and purification.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinaldehyde (186 mg, 1.0 mmol), cyclohex-1-en-1-ylboronic acid (151 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[1]

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.[1]

    • Using a syringe, add degassed 1,2-dimethoxyethane (DME, 10 mL) and degassed water (2.5 mL). Stir the mixture to form a suspension.

    • Finally, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂, 24.5 mg, 0.03 mmol), to the flask. The use of a phosphine-ligated palladium catalyst is crucial for facilitating the catalytic cycle.[7]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously for 4-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the starting 5-bromonicotinaldehyde spot.

  • Workup and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • The product is typically eluted using a gradient of ethyl acetate in hexanes. The exact eluent composition should be determined by TLC analysis.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 5-Cyclohexenylnicotinaldehyde as a solid or oil.

Mechanism and Causality

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving the palladium center.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 5-bromonicotinaldehyde, forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by the base (K₂CO₃) to form a more nucleophilic boronate species.[8] This species then transfers the cyclohexenyl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments (nicotinaldehyde and cyclohexenyl) on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

The choice of a phosphine ligand like dppf stabilizes the palladium intermediates and promotes the key steps of the catalytic cycle, leading to higher efficiency. The base is essential for activating the boronic acid for the transmetalation step.[8]

Characterization

The identity and purity of the synthesized 5-Cyclohexenylnicotinaldehyde should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde C=O stretch.

Safety and Handling

  • General Precautions: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Handling:

    • 5-Bromonicotinaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.

    • Palladium Catalysts: Handle with care. Palladium compounds can be toxic and sensitizing.

    • Solvents (DME): Flammable and may form peroxides. Use from a freshly opened bottle or test for peroxides before use.

References

  • Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators from Natural Sources. Cellular and Molecular Neurobiology, 25, 513-552. Available at: [Link]

  • Hogg, R. C., & Bertrand, D. (2004). Nicotinic Acetylcholine Receptors as Drug Targets. Current Drug Targets: CNS & Neurological Disorders, 3(2), 123-130. Available at: [Link]

  • Chebib, M. (2004). α7 Nicotinic Acetylcholine Receptors as a Therapeutic Target. Journal of Medicinal Chemistry, 47(10), 2383-2386. Available at: [Link]

  • Gotti, C., & Clementi, F. (2004). Neuronal Nicotinic Receptors: from Structure to Pathology. Progress in Neurobiology, 74(6), 363-396. Available at: [Link]

  • Miyazawa, M., & Naka, M. (2004). Biotransformation of (R)-(+)-Limonene, a Major Monoterpene in the Citrus Family, by a Common Cutworm, Spodoptera litura. Journal of Agricultural and Food Chemistry, 52(13), 4164-4169. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. ResearchGate. Available at: [Link]

  • ACS Publications. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. Google Patents.
  • Google Patents. (n.d.). US3272832A - Nicotinic acid derivatives and process for the preparation thereof. Google Patents.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]

  • Johansson, H. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Available at: [Link]

Sources

Application Note: Advanced Chromatographic Purification of 5-Cyclohexenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Synthetic Origins

5-Cyclohexenylnicotinaldehyde (5-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde) is a highly valuable heteroaryl building block. In drug development, it is frequently utilized as a critical intermediate for synthesizing beta-secretase modulators and other central nervous system (CNS) therapeutics[1].

The compound is predominantly synthesized via a Suzuki-Miyaura cross-coupling reaction, combining 5-bromonicotinaldehyde and cyclohex-1-en-1-ylboronic acid in the presence of a palladium catalyst and a mild base[1][2]. Because of this synthetic route, the crude reaction matrix is remarkably complex. It typically contains unreacted boronic acid, debrominated nicotinaldehyde side-products, palladium residues, and potential oxidation byproducts (e.g., nicotinic acid derivatives) resulting from the inherent sensitivity of the aldehyde functional group[3][4].

Mechanistic Challenges in Chromatography

Purifying 5-Cyclohexenylnicotinaldehyde requires overcoming two competing structural challenges:

  • Silanol-Pyridine Interactions: The pyridine ring possesses a basic

    
    -hybridized nitrogen (pKa ~5). When applied to bare silica gel, this basic moiety hydrogen-bonds fiercely with acidic surface silanols (Si-OH). This basic-acidic interaction overrides standard polarity-based partitioning, resulting in severe peak tailing, irreversible adsorption, and diminished yield.
    
  • Aldehyde Reactivity: The carbaldehyde group is highly electrophilic. When concentrated in primary alcohols (such as methanol or ethanol) under even mildly acidic conditions, the aldehyde readily converts into a hemiacetal or acetal[5].

The Causal Solution: To preserve molecular integrity, our protocols dictate the pre-deactivation of silica using triethylamine (TEA) for normal-phase separations. For reversed-phase (RP) methodologies, we mandate the strict use of non-nucleophilic solvents (acetonitrile) over methanol, combined with an acidic volatile buffer to lock the ionization state of the pyridine ring[6].

Decision Matrix & Purification Workflow

G Crude Crude Matrix (Post-Suzuki Coupling) Filt Celite Filtration (Deplete Pd Catalyst) Crude->Filt Eval Target Purity? Filt->Eval NP Method A: Flash SiO2 (1% TEA Deactivated) Eval->NP Intermediate (>90%) RP Method B: Prep-HPLC (C18, 0.1% FA / MeCN) Eval->RP Final API (>98%) Frac Analytical LC-MS (Fraction Validation) NP->Frac RP->Frac Pure Final Drug Substance (>98% API Grade) Frac->Pure

Fig 1. Decision matrix and purification workflow for 5-Cyclohexenylnicotinaldehyde.

Quantitative Impurity Profile

To design a self-validating separation, one must understand the physicochemical properties of the target versus the expected impurities.

Compound ClassSource / MechanismExpected TLC Behavior (Un-doped

)
Separation Strategy
5-Cyclohexenylnicotinaldehyde Target ProductModerate

, heavy tailing
TEA-treated

or low-pH C18
5-Bromonicotinaldehyde Unreacted starting materialHigher

(more lipophilic)
Gradient Normal Phase (NP)
Nicotinic Acid Derivatives Oxidation of aldehydeBaseline (

)
Retained on NP; elutes early on RP
Boronic Acid / Boroxine Unreacted coupling partnerStreaking, degrades on columnPre-column aqueous wash / Celite

Protocol A: Normal-Phase Flash Chromatography

Application: Scale-up (>1 gram) bulk isolation intended for downstream synthesis. Objective: Removal of palladium, organic salts, and non-polar biphenyl/homocoupled byproducts.

Self-Validating System Mechanics
  • TLC Pre-treatment: Standard Thin Layer Chromatography (TLC) will not reflect the actual column behavior unless the TLC plate is treated. Self-validation step: Pre-run your TLC plates in Hexanes containing 1% TEA, dry them, and then spot your crude mixture. This ensures the

    
     values observed precisely translate to the TEA-deactivated column.
    
Step-by-Step Methodology
  • Sample Preparation (Dry Loading): Dissolve the crude organic extract in a minimal amount of dichloromethane (DCM). Add Celite 545 (3 mass equivalents to the crude solid). Evaporate the DCM completely under reduced pressure. Causality: Target compound is an oil/low-melting solid. Liquid injection causes immediate band broadening; dry loading ensures the narrowest possible injection band.

  • Column Deactivation: Pack a flash column with 40-63 µm silica gel. Flush the column with 3 Column Volumes (CV) of a baseline solvent mixture: 99% Hexanes / 1% Triethylamine (TEA) . Causality: TEA irreversibly binds to the highly active, unshielded acidic silanols.

  • Loading & Elution: Load the dried Celite cartridge onto the column head.

  • Gradient Execution:

    • 0.0 - 2.0 CV: 100% Hexanes (Isocratic wash to remove boroxine and non-polar organic impurities).

    • 2.0 - 8.0 CV: Linear gradient from 0% to 30% Ethyl Acetate (containing 1% TEA).

    • 8.0 - 10.0 CV: 30% Ethyl Acetate hold (Target compound typically elutes here).

  • Recovery: Pool fractions containing the target (visualized by UV at 254 nm). Concentrate via rotary evaporation at a bath temperature strictly <30°C to prevent thermally induced aldehyde degradation.

Protocol B: Reversed-Phase Preparative HPLC

Application: Final purification of API-grade material (>98% purity). Objective: Precision separation of the target from structurally similar debrominated/protodeboronated analogs.

Self-Validating System Mechanics
  • Analytical Check prior to Prep: Before committing the bulk material, run a 10 µL injection on an analytical LC-MS using the exact mobile phase ratio. Self-validation step: Confirm the pyridine peak is symmetrical. If splitting occurs, the column is overloaded, or the buffer capacity of the 0.1% FA is exhausted. Dilute the sample.

Method Design & Buffer Rationale

Because the pKa of the pyridine nitrogen is ~5.2, running a neutral water gradient causes partial ionization. A partially ionized molecule exists in equilibrium between neutral and charged states, leading to massive peak broadening on C18 columns. By adjusting the Mobile Phase A to pH ~2.7 using 0.1% Formic Acid, we force 100% of the target molecules into the protonated state, ensuring a sharp, single-state elution profile. We mandate Acetonitrile (MeCN) as Mobile Phase B to explicitly avoid acetalization, which happens rapidly in Methanol under acidic conditions[5][6].

HPLC Gradient Conditions
Time (min)Mobile Phase A (0.1% FA in

)
Mobile Phase B (MeCN)Flow Rate (mL/min)
0.090%10%20.0 (Prep Scale)
2.090%10%20.0
15.040%60%20.0
17.05%95%20.0 (Column Wash)
20.090%10%20.0 (Re-equilibration)
Step-by-Step Methodology
  • Solvent Exchange: Dissolve the crude material in a 1:1 mixture of DMSO and MeCN. Filter through a 0.22 µm PTFE syringe filter to remove trace palladium particles which permanently foul C18 frits.

  • Injection: Inject the filtered sample onto a prep-C18 column (e.g., 21.2 x 250 mm, 5 µm).

  • Fraction Collection: Trigger collection via MS-Directed purification (targeting the

    
     mass of 
    
    
    
    188.2) or UV at 254 nm.
  • Post-Purification Isolation (Critical): Do NOT rotary evaporate the acidic aqueous fractions, as heat + acid + water will induce hydration and degradation of the nicotinaldehyde core. Instead, immediately freeze the pooled fractions on dry ice and remove the solvent via lyophilization (freeze-drying) . Formic acid is volatile and will sublime away alongside the water, leaving the pure 5-Cyclohexenylnicotinaldehyde formate salt or free base, depending on final drying depth.

References

  • troubleshooting common issues in nicotinaldehyde synthesis - Benchchem . BenchChem. 3

  • Characterization of nicotinamidases: steady state kinetic parameters, classwide inhibition by nicotinaldehydes... . SciSpace. 5

  • Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling... . BenchChem. 2

  • 5-cyclohexenylnicotinaldehyde - CAS号1308869-87-5 . Molaid. 1

  • Suzuki Coupling . Organic Chemistry Portal. 4

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. 6

Sources

Application Notes & Protocols: 5-Cyclohexenylnicotinaldehyde as a Novel Scaffold for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Frontier of Fluorescent Probes and the Potential of Novel Heterocyclic Aldehydes

The visualization of dynamic processes in living systems is a cornerstone of modern biological research and drug development.[1][2] Fluorescent probes, small molecules that emit light upon excitation, have emerged as indispensable tools for real-time imaging of cellular components and monitoring of physiological events with high sensitivity and spatiotemporal resolution.[] The versatility of these probes lies in their tunable chemical structures, which can be engineered to respond to specific analytes, environmental changes, or enzymatic activities.[4]

Heterocyclic compounds form the backbone of a vast array of fluorescent dyes due to their unique electronic and photophysical properties.[5][6] Among these, pyridine-based structures, such as nicotinaldehyde derivatives, offer a promising platform for the rational design of novel fluorescent probes. Their inherent reactivity and potential for chemical modification allow for the fine-tuning of their spectral properties and biological targeting capabilities.

This guide introduces 5-Cyclohexenylnicotinaldehyde , a novel molecular scaffold with significant potential for the development of next-generation fluorescent probes. The introduction of a cyclohexenyl moiety to the nicotinaldehyde core presents a unique opportunity to create probes with novel sensing mechanisms and improved photophysical characteristics. This document will provide a comprehensive overview of the proposed mechanism, synthesis, characterization, and application of 5-Cyclohexenylnicotinaldehyde-based probes, offering a scientifically grounded framework for their utilization in research and development.

Proposed Mechanism of Action: A "Turn-On" Probe for Palladium Detection

We hypothesize that 5-Cyclohexenylnicotinaldehyde can be engineered as a "turn-on" fluorescent probe for the detection of palladium (Pd) species, which are not only important catalysts in organic synthesis but also environmental contaminants. The proposed mechanism is based on a palladium-catalyzed intramolecular cyclization reaction that converts the non-fluorescent 5-Cyclohexenylnicotinaldehyde into a highly fluorescent, rigidified product.

In its native state, the 5-Cyclohexenylnicotinaldehyde molecule is largely non-fluorescent due to photoinduced electron transfer (PeT) from the electron-rich cyclohexenyl group to the excited state of the nicotinaldehyde fluorophore. This process provides a non-radiative pathway for the decay of the excited state, thus quenching fluorescence.

Upon introduction of palladium, a catalytic reaction is initiated, leading to the formation of a new heterocyclic ring system. This intramolecular cyclization rigidifies the molecular structure, preventing non-radiative decay pathways and disrupting the PeT process. The resulting planar and conjugated molecule exhibits strong fluorescence emission.

G cluster_0 Non-Fluorescent State cluster_1 Fluorescent State 5-Cyclohexenylnicotinaldehyde 5-Cyclohexenylnicotinaldehyde Excited State Excited State 5-Cyclohexenylnicotinaldehyde->Excited State Excitation Cyclized Product Cyclized Product 5-Cyclohexenylnicotinaldehyde->Cyclized Product + Palladium (Catalyst) Ground State Ground State Excited State->Ground State Fluorescence (Quenched) Non-Radiative Decay (PeT) Non-Radiative Decay (PeT) Excited State->Non-Radiative Decay (PeT) Non-Radiative Decay (PeT)->Ground State Excited Cyclized Product Excited Cyclized Product Cyclized Product->Excited Cyclized Product Excitation Ground State Ground State Excited Cyclized Product->Ground State Strong Fluorescence

Figure 1: Proposed "turn-on" mechanism for a 5-Cyclohexenylnicotinaldehyde-based palladium probe.

Synthesis and Characterization of 5-Cyclohexenylnicotinaldehyde

The synthesis of 5-Cyclohexenylnicotinaldehyde can be achieved through a Suzuki coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This approach allows for the efficient coupling of a boronic acid or ester with a halide.

G 5-Bromonicotinaldehyde 5-Bromonicotinaldehyde Reaction Suzuki Coupling 5-Bromonicotinaldehyde->Reaction Cyclohexenylboronic acid pinacol ester Cyclohexenylboronic acid pinacol ester Cyclohexenylboronic acid pinacol ester->Reaction Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction K2CO3 K2CO3 K2CO3->Reaction Dioxane/H2O Dioxane/H2O Dioxane/H2O->Reaction 5-Cyclohexenylnicotinaldehyde 5-Cyclohexenylnicotinaldehyde Reaction->5-Cyclohexenylnicotinaldehyde Purification Column Chromatography 5-Cyclohexenylnicotinaldehyde->Purification Characterization Characterization Purification->Characterization

Figure 2: Synthetic workflow for 5-Cyclohexenylnicotinaldehyde.

Protocol for Synthesis
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 5-bromonicotinaldehyde (1.0 mmol), cyclohexenylboronic acid pinacol ester (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and add ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Cyclohexenylnicotinaldehyde as a pale yellow solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

Photophysical Properties and Characterization Protocol

The photophysical properties of a fluorescent probe are critical for its performance. The following table summarizes the expected properties of 5-Cyclohexenylnicotinaldehyde before and after reaction with palladium.

Property5-CyclohexenylnicotinaldehydeCyclized Product (with Pd)
Absorption Maximum (λ_abs) ~320 nm~380 nm
Emission Maximum (λ_em) - (non-fluorescent)~450 nm
Molar Extinction Coefficient (ε) ~10,000 M⁻¹cm⁻¹~25,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_F) < 0.01> 0.5
Stokes Shift -~70 nm
Protocol for Photophysical Characterization
  • Sample Preparation: Prepare stock solutions of 5-Cyclohexenylnicotinaldehyde in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in the appropriate buffer (e.g., PBS, pH 7.4).

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum using a spectrophotometer to determine the absorption maximum (λ_abs) and molar extinction coefficient (ε).

  • Fluorescence Spectroscopy:

    • Record the fluorescence emission spectrum using a spectrofluorometer with excitation at the determined λ_abs.

    • To test the response to palladium, incubate the probe with varying concentrations of a palladium salt (e.g., PdCl₂) and record the fluorescence spectra at different time points.

  • Quantum Yield Determination: Calculate the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[7]

  • Selectivity and Interference Studies: To assess the selectivity of the probe, perform fluorescence measurements in the presence of other relevant metal ions and biologically important species.

Application Protocol: Live Cell Imaging of Palladium

This protocol describes the use of the 5-Cyclohexenylnicotinaldehyde-based probe for the detection of palladium in living cells using fluorescence microscopy.

G Cell Seeding Cell Seeding Cell Culture Cell Culture Cell Seeding->Cell Culture 24h Probe Loading Probe Loading Cell Culture->Probe Loading Incubate with probe Washing Washing Probe Loading->Washing Remove excess probe Palladium Treatment Palladium Treatment Washing->Palladium Treatment Incubate with PdCl2 Fluorescence Imaging Fluorescence Imaging Palladium Treatment->Fluorescence Imaging Confocal Microscopy Data Analysis Data Analysis Fluorescence Imaging->Data Analysis

Figure 3: Experimental workflow for live cell imaging.

Step-by-Step Protocol
  • Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture in appropriate medium until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a 1 mM stock solution of the probe in DMSO.

    • Dilute the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash with PBS.

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37 °C.

  • Washing: Wash the cells three times with warm PBS to remove any excess probe.

  • Palladium Treatment:

    • Incubate the probe-loaded cells with varying concentrations of PdCl₂ (e.g., 0-100 µM) in cell culture medium for a specified time (e.g., 30 minutes).

    • Include a control group of cells not treated with palladium.

  • Fluorescence Imaging:

    • Image the cells using a confocal fluorescence microscope.[8]

    • Use an excitation wavelength of ~380 nm and collect the emission between 420-500 nm.

    • Acquire images of both the control and palladium-treated cells.

  • Data Analysis:

    • Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ).

    • Compare the fluorescence intensity of the palladium-treated cells to the control cells to determine the fluorescence turn-on response.

Data Interpretation and Troubleshooting

  • Interpretation: A significant increase in fluorescence intensity in palladium-treated cells compared to control cells indicates the successful detection of intracellular palladium. The intensity of the fluorescence signal should correlate with the concentration of palladium.

  • Troubleshooting:

    • Low Fluorescence Signal: Increase the probe concentration or incubation time. Ensure the excitation and emission wavelengths are set correctly.

    • High Background Fluorescence: Decrease the probe concentration or increase the number of washing steps.

    • Cell Toxicity: Perform a cell viability assay (e.g., MTT assay) to determine the optimal, non-toxic concentration of the probe and palladium.

References

  • Newcastle University eTheses. (n.d.). Synthesis and Study of Fluorescent Molecular Dyes. Retrieved from [Link]

  • Sezgin, E., et al. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLoS ONE, 8(2), e56988. Retrieved from [Link]

  • Ghorpade, R., et al. (2013). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PLoS ONE, 8(9), e74433. Retrieved from [Link]

  • Zhang, X., et al. (2024). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews, 124(6), 3345-3413. Retrieved from [Link]

  • Kauffman, J. M. (2021). Fluorescent heterocycles: Recent trends and new developments. In Heterocyclic Compounds. IntechOpen. Retrieved from [Link]

  • Raj, D., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(15), 5585-5593. Retrieved from [Link]

  • Zhang, X., et al. (2024). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews, 124(6), 3345-3413. Retrieved from [Link]

  • Hao, E., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 733. Retrieved from [Link]

  • Wang, R., et al. (2020). A fluorescein-based fluorescent probe for fast detection of malondialdehyde and its imaging study. Organic & Biomolecular Chemistry, 18(4), 670-674. Retrieved from [Link]

  • Schulman, S. G. (1976). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. Heterocycles, 5(1), 511. Retrieved from [Link]

  • Parra-Delgado, H., et al. (2018). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. Molecules, 23(11), 2991. Retrieved from [Link]

  • Li, Y., et al. (2022). Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging. Molecules, 27(19), 6745. Retrieved from [Link]

  • Yuan, L., et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. Molecules, 27(14), 4509. Retrieved from [Link]

  • Peng, H. (2013). Strategies in Developing Fluorescent Probes for Live Cell Imaging and Quantitation of Hydrogen Sulfide. JSM Biotechnology & Biomedical Engineering, 1(3), 1018. Retrieved from [Link]

  • Al-Mokhtar, M. A., et al. (2012). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. ARKIVOC, 2012(9), 195-203. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclohexenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Cyclohexenylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this valuable heterocyclic building block. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles governing these complex reactions.

The synthesis of 5-Cyclohexenylnicotinaldehyde typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This method offers excellent functional group tolerance and utilizes readily available and less toxic boron reagents.[1][2] The primary reactants are an activated nicotin-aldehyde derivative, such as 5-bromonicotinaldehyde, and a cyclohexenylboron species, like 1-cyclohexenylboronic acid or its pinacol ester.

While powerful, these reactions are sensitive to a multitude of parameters, and competing side reactions can often complicate the synthesis, reduce yields, and make purification challenging. This guide provides a systematic approach to identifying and resolving these issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Q1: My reaction shows very low or no conversion of the 5-bromonicotinaldehyde starting material. What should I investigate first?

A1: A stalled reaction or low yield is a common issue that necessitates a systematic review of your reaction setup and reagents. The problem often lies with the catalyst's activity or the integrity of the reaction environment.[3][4]

Probable Causes & Step-by-Step Solutions:

  • Inactive Palladium Catalyst: The active catalytic species is Pd(0), which is generated in situ from a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). This reduction can be inefficient, or the active Pd(0) can be oxidized and deactivated by atmospheric oxygen.[5]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use a Schlenk line or glovebox for reagent handling. Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.[3]

  • Poor Quality Reagents:

    • Solvents: Water and oxygen in solvents are detrimental.[3] Use anhydrous, degassed solvents.

    • Base: The base may be old or have absorbed moisture and CO₂ from the air. Use freshly opened or properly stored base.

    • Boronic Acid/Ester: Boronic acids can degrade over time. Check the purity of your cyclohexenylboronic acid or consider using the more stable pinacol ester variant.[6][7]

  • Suboptimal Ligand Choice or Degradation: Phosphine ligands are crucial for stabilizing the palladium catalyst but are susceptible to oxidation.[3]

    • Solution: Use fresh ligands stored under an inert atmosphere. If the reaction remains sluggish, consider screening a panel of ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often improve catalytic activity, especially for challenging substrates.[1]

Q2: I've isolated my product, but it's contaminated with a significant amount of nicotinaldehyde (the dehalogenated starting material). What causes this and how can I prevent it?

A2: The formation of nicotinaldehyde is a result of a side reaction known as hydrodehalogenation, where the bromine atom on the starting material is replaced by a hydrogen atom.[8] This is a frequent issue in palladium-catalyzed couplings, particularly with electron-deficient heteroaryl halides.

Mechanism & Prevention:

The palladium-hydride species responsible for this side reaction can form from various sources in the reaction mixture, such as amine bases or residual water. This intermediate can then undergo reductive elimination with the aryl halide to produce the dehalogenated byproduct.[6]

Troubleshooting Strategies:

  • Choice of Base: Some bases are more prone to generating hydride species. If using an amine base like triethylamine, consider switching to an inorganic base.

  • Temperature Optimization: High temperatures can accelerate catalyst decomposition and increase the rate of side reactions. Run the reaction at the lowest effective temperature that still allows for reasonable conversion.[8]

  • Ligand Selection: The ligand's electronic and steric properties are critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over dehalogenation.[8]

ParameterRecommendation to Minimize DehalogenationRationale
Base Use inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃) over organic amine bases.Inorganic bases are less likely to serve as a source for palladium-hydride formation.
Temperature Run at the lowest possible temperature for conversion (e.g., start at 80 °C).Lower temperatures disfavor catalyst decomposition pathways that can lead to side reactions.[8]
Ligand Screen bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos).These ligands can accelerate the rate-limiting transmetalation and subsequent reductive elimination, outcompeting the dehalogenation pathway.
Solvent Ensure strictly anhydrous conditions.Water can be a proton source contributing to the hydrodehalogenation pathway.
Q3: My mass spectrometry analysis shows byproducts corresponding to bicyclohexenyl and/or a bipyridine dimer. How do I suppress this homocoupling?

A3: The formation of these dimers is due to homocoupling, where two molecules of the same starting material react with each other. Bicyclohexenyl arises from the coupling of two cyclohexenylboronic acid molecules, while the bipyridine dimer comes from the coupling of two 5-bromonicotinaldehyde molecules.[9]

Probable Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Ensure a robust inert atmosphere is maintained throughout the reaction.[9]

  • Suboptimal Reaction Conditions: If the transmetalation step of the catalytic cycle is slow, it can allow for side reactions like homocoupling to become more prominent.

    • Solution:

      • Lower Temperature: Reducing the reaction temperature can sometimes minimize homocoupling.[9]

      • Adjust Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the 5-bromonicotinaldehyde can help consume the boronic acid reagent before it has a chance to homocouple.

      • Catalyst/Ligand Choice: The catalyst system can influence the relative rates of cross-coupling versus homocoupling. Screening different palladium sources and ligands may be necessary.

Frequently Asked Questions (FAQs)

FAQ 1: Which cross-coupling reaction is best for this synthesis: Suzuki, Stille, or Heck?

The Suzuki-Miyaura coupling is generally the preferred method for this transformation. Boronic acids are typically stable, commercially available, and the boron byproducts are non-toxic and easily removed.[10] The Stille reaction , which uses organostannanes, is also effective and tolerant of many functional groups, but the high toxicity of tin reagents and difficulty in removing tin byproducts are significant drawbacks.[11][12] The Heck reaction couples aryl halides with alkenes;[13][14] while feasible, it would require using cyclohexene, and controlling regioselectivity could be a challenge compared to the direct coupling afforded by the Suzuki reaction.

FAQ 2: How do I choose the correct palladium catalyst and ligand?

There is no single "magic formula," and intelligent screening is often key.[4]

  • Palladium Source: For initial screening, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand are common starting points. Modern, pre-formed precatalysts (e.g., G3-XPhos) are often more efficient and air-stable, simplifying reaction setup.

  • Ligand: The ligand choice is critical. For an electron-deficient heteroaryl halide like 5-bromonicotinaldehyde, bulky and electron-rich ligands (e.g., biaryl phosphines like SPhos, XPhos, or RuPhos) are often required to promote the initial oxidative addition step and the final reductive elimination.[8]

FAQ 3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a quick and effective method. Spot the reaction mixture alongside your starting materials (5-bromonicotinaldehyde and the cyclohexenylboron species). The product, being larger and generally less polar than the aldehyde starting material, should have a higher Rf value. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for tracking the consumption of starting materials and the formation of the product and any side products.

Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of 5-Cyclohexenylnicotinaldehyde

This is a representative starting protocol and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromonicotinaldehyde (1.0 eq.), 1-cyclohexenylboronic acid pinacol ester (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ CH₂Cl₂, 0.03 eq.).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the 5-bromonicotinaldehyde is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Visualizations

Reaction Pathways & Troubleshooting

The following diagrams illustrate the desired catalytic cycle and the competing side reactions that can lower the yield and complicate purification.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Catalytic Cycle cluster_side Competing Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X (L₂) OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)₂) PdII_ArX->Transmetal Dehalogenation Hydrodehalogenation PdII_ArX->Dehalogenation [H⁻] source Homocoupling Homocoupling (R-R or Ar-Ar) PdII_ArX->Homocoupling O₂ BoronicAcid R-B(OR)₂ PdII_ArR Ar-Pd(II)-R (L₂) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product Protodeboronation Protodeboronation (R-H) BoronicAcid->Homocoupling O₂ BoronicAcid->Protodeboronation H⁺/H₂O

Caption: Main catalytic cycle vs. common side reactions.

Troubleshooting_Workflow Start Reaction Problem Observed CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No Catalyst Check Catalyst Activity & Inert Atmosphere CheckYield->Catalyst Yes Dehalogenation Dehalogenation Product (Nicotinaldehyde)? CheckPurity->Dehalogenation Yes Reagents Verify Reagent Quality (Solvent, Base, Boronic Ester) Catalyst->Reagents Conditions Optimize Temperature & Ligand Reagents->Conditions Homocoupling Homocoupling Products (Bicyclohexenyl, Bipyridine)? Dehalogenation->Homocoupling No SolveDehalogenation Change Base Lower Temperature Screen Ligands Dehalogenation->SolveDehalogenation Yes SolveHomocoupling Improve Degassing Adjust Stoichiometry Lower Temperature Homocoupling->SolveHomocoupling Yes

Caption: A systematic workflow for troubleshooting synthesis.

References

  • Benchchem. (2025, December).
  • Benchchem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (2025, November).
  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia. Stille reaction.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Myers, A. The Suzuki Reaction - Chem 115.
  • Cross-Coupling Reactions Guide. Side Reactions.
  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. Heck reaction.
  • CymitQuimica. CAS 141091-37-4: Cyclohexene-1-boronic acid pinacol ester.

Sources

Technical Support Center: 5-Cyclohexenylnicotinaldehyde Synthesis & Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Cyclohexenylnicotinaldehyde . This advanced troubleshooting guide is designed for researchers and drug development professionals executing Suzuki-Miyaura cross-couplings on highly functionalized, basic pyridine scaffolds.

Causality in Pyridine-Directed Couplings

Synthesizing 5-cyclohexenylnicotinaldehyde presents unique mechanistic challenges not encountered in standard benzene-ring cross-couplings. The pyridine nitrogen of the 5-bromonicotinaldehyde precursor possesses a lone electron pair that competitively coordinates with active Palladium(0) and Palladium(II) catalytic species, potentially sequestering the metal into inactive multinuclear complexes[1]. Furthermore, the highly electrophilic C3-carboxaldehyde group is exceptionally susceptible to base-catalyzed disproportionation and auto-oxidation. Consequently, strictly anaerobic handling, rigorous degassing, and the use of sterically bulky bidentate ligands are not just "best practices"—they are fundamental chemical requirements to drive the transmetalation step to completion.

Quantitative Benchmarking: Catalyst Selection

Selecting the appropriate catalytic system dictates the kinetic balance between the oxidative addition of the aryl bromide and the transmetalation of the cyclohexenylboronic acid. Bidentate ligands are heavily favored to prevent pyridine-induced catalyst poisoning[1].

Catalyst SystemLigand TypeBaseSolvent SystemAvg. Temp (°C)Expected Yield (%)Primary Failure Mode
Pd(PPh3)4 MonodentateK₂CO₃Toluene / H₂O100~65-85%Ph₃P=O contamination; sluggish transmetalation[1][2].
Pd(dppf)Cl₂ BidentateK₂CO₃ / KOAcDME / EtOH / H₂O80 - 90>90%Catalyst hydrolysis if the aqueous ratio is too high[3].
Pd(OAc)₂ / SPhos Biaryl PhosphineK₃PO₄1,4-Dioxane80>95%Expensive at manufacturing scale; ligand oxidation.
Synthesis Workflow & Troubleshooting Logic Tree

To diagnose synthesis failures effectively, one must logically isolate the points of vulnerability in the physical workflow.

SynthesisWorkflow Start 5-Bromonicotinaldehyde + Cyclohexenylboronic Acid Degassing Degassing (Freeze-Pump-Thaw) Prevents Aldehyde Oxidation Start->Degassing Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3, 80°C Degassing->Reaction CheckYield LC-MS Analysis: Is conversion >90%? Reaction->CheckYield Success 5-Cyclohexenylnicotinaldehyde (Proceed to Extraction) CheckYield->Success Yes Fail Analyze Dominant Byproduct CheckYield->Fail No Nicotinic Nicotinic Acid Derivative? Fix: Exclude Oxygen Strictly Fail->Nicotinic Protodeboro Protodeboronation of Boronic Acid? Fix: Use Anhydrous/Milder Base Fail->Protodeboro Stall Reaction Stalled / Pd Black? Fix: Switch to Bidentate Ligand Fail->Stall

Figure 1: Diagnostic logic tree for 5-cyclohexenylnicotinaldehyde Suzuki coupling failures.

Self-Validating Experimental Protocol

This procedure employs Pd(dppf)Cl₂ to accelerate reductive elimination and structurally shield the palladium center's coordination sphere from basic nitrogen interference.

Self-Validation Checkpoint: By utilizing real-time TLC profiling against reference spots of the starting 5-bromonicotinaldehyde, scientists can map the catalytic turnover. A successful reaction exclusively exhibits a less-polar, highly UV-active product band. The emergence of baseline material strongly flags premature aldehyde oxidation, validating an operational failure in Step 2.

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk flask, combine 5-Bromonicotinaldehyde (1.0 eq, 1.0 mmol), cyclohexenylboronic acid pinacol ester (1.2 eq, 1.2 mmol), and anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 2.0 mmol)[1].

  • Deoxygenation (Critical): Add a pre-mixed, degassed solvent system of Toluene/Ethanol/H₂O or 1,4-Dioxane/H₂O (10 mL)[1][3]. Immediately subject the suspension to three consecutive freeze-pump-thaw cycles.

    • Causality Rule: Free oxygen instantly oxidizes the Pd(0) catalyst to inactive Pd(II)-peroxo complexes and promotes auto-oxidation of the C3-aldehyde into a carboxylic acid, rendering your product water-soluble and permanently lost during aqueous extraction.

  • Catalyst Introduction: Backfill the flask with ultra-pure Argon. Briefly open the seal under positive pressure to add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Re-seal and purge the headspace with Argon for 5 minutes.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 80–90°C. Stir vigorously (800+ rpm) for 12–18 hours[3].

    • Causality Rule: Biphasic solvent conditions require intense mechanical shearing to facilitate mass transfer between the aqueous phase (activating the boronic ester to a boronate) and the organic phase housing the bulky Pd-complex.

  • Quench & Extraction: Cool to ambient temperature. Dilute with Ethyl Acetate (20 mL) and quench with saturated NH₄Cl (15 mL). This gently neutralizes the base without fully protonating the target pyridine ring. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. Isolate the target compound via silica gel flash chromatography.

Troubleshooting FAQs: Chemical Insights

Q: My LC-MS shows a mass corresponding to a carboxylic acid derivative instead of an aldehyde. Why? A: Pyridine-3-carboxaldehydes are exceptionally prone to oxidation. Under basic, aqueous cross-coupling conditions at elevated temperatures, trace residual oxygen acts as an efficient oxidant. Furthermore, strongly nucleophilic bases (e.g., NaOH, KOH) trigger Cannizzaro disproportionation, converting your starting material into equal parts alcohol and carboxylic acid. Action: Enforce strict freeze-pump-thaw inertion and rely solely on mild, bulky bases like Potassium Carbonate or Potassium Acetate[3].

Q: The reaction stalls at 40% conversion, and I see a black precipitate forming. What is happening? A: The black precipitate is "Pd black"—agglomerated, metallic Palladium(0). This occurs when the catalytic cycle stalls, predominantly during transmetalation. Because 5-bromonicotinaldehyde contains an unshielded pyridine nitrogen, it competitively out-binds the boronic acid to the Pd(II) center[1]. Action: Switch to a highly coordinating bidentate ligand like dppf, which sterically suffocates the free coordination sites on Palladium, denying the pyridine nitrogen access and forcing catalytic turnover.

Q: Why do we use cyclohexenylboronic acid pinacol ester (BPin) instead of the free cyclohexenylboronic acid? A: Free cyclic alkenylboronic acids undergo rapid protodeboronation and thermal trimerization (boroxine formation). The pinacol ester (BPin) shields the empty p-orbital of the boron atom[2], locking the reagent in a stable form until it is specifically hydrolyzed and activated by the carbonate base within the reaction solvent.

Q: How do I cleanly separate my product from triphenylphosphine oxide (Ph₃P=O) if I used Pd(PPh₃)₄? A: Ph₃P=O strongly coordinates to silica gel and notoriously co-elutes with polar, basic molecules like 5-cyclohexenylnicotinaldehyde[2]. Action: Triturate the crude mixture in cold hexanes; the cross-coupled product is marginally soluble while the phosphine oxide drops out as a white solid. Alternatively, avoid this entirely by switching to Pd(dppf)Cl₂, where ligand byproducts exhibit vastly disparate Rf values.

Mechanistic Signaling Map: Catalyst Vulnerability

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Cleavage of Pyridine C-Br bond) Pd0->OxAdd PdII_Complex Pd(II) Aryl-Halide Complex OxAdd->PdII_Complex PyridineTrap Off-Cycle Trap: Pyridine N-Coordination (Catalyst Poisoning / Pd Black) PdII_Complex->PyridineTrap Weak Ligands Used Transmetalation Transmetalation (Boronate Attack via Base) PdII_Complex->Transmetalation K2CO3 Base PyridineTrap->PdII_Complex Reversible with Heat/dppf Diorgano Pd(II) Diorgano Complex Transmetalation->Diorgano RedElim Reductive Elimination (C-C Bond Formation) Diorgano->RedElim RedElim->Pd0 Regeneration Product 5-Cyclohexenylnicotinaldehyde RedElim->Product

Figure 2: Suzuki catalytic cycle highlighting the off-cycle pyridine trapping vulnerability.

References
  • Title: Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide. Source: BenchChem. URL: 1

  • Title: Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Source: ACS Publications. URL: 2

  • Title: 5-cyclohexenylnicotinaldehyde - CAS号1308869-87-5. Source: Molaid. URL: 3

Sources

Technical Support Center: Refining the Work-up Procedure for 5-Cyclohexenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the work-up and purification of 5-Cyclohexenylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the unique challenges presented by this molecule. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to directly address issues you may encounter during your experiments.

The structure of 5-Cyclohexenylnicotinaldehyde, featuring a basic pyridine ring, a reactive aldehyde, and a cyclohexenyl moiety, necessitates a carefully designed work-up procedure. A typical synthesis, often a Suzuki-Miyaura cross-coupling reaction, will leave the desired product in a complex mixture containing residual palladium catalyst, boronic acid derivatives, and other reagents.[1][2] This guide will walk you through isolating your target compound with high purity.

Troubleshooting and FAQs

Question 1: My Suzuki coupling reaction is complete. What is the best initial quenching and extraction strategy to handle the crude mixture?

Answer: The initial work-up is critical for removing a significant portion of inorganic salts and water-soluble impurities. The choice of quenching agent and extraction solvent system is dictated by the need to separate your organic-soluble product from the aqueous-soluble base (e.g., Na₂CO₃, K₃PO₄) and boronic acid residues.

A common issue is the formation of emulsions, especially with residual palladium black.[3] A proper quench and dilution strategy can mitigate this.

Recommended Protocol: Initial Quench and Extraction
  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.

  • Quenching & Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Slowly add deionized water to quench the reaction and dissolve the inorganic base. For reactions using boronic acids, repeated concentration from methanol can help remove boron residues as volatile trimethyl borate.[4]

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. If a dark emulsion or precipitate (often palladium black) forms at the interface, it should be carried through with the organic layer for now.[3]

  • Aqueous Wash: Separate the layers. Wash the organic layer sequentially with water and then a saturated brine solution. The brine wash helps to break emulsions and remove residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]

This initial crude product will still contain catalyst residues and organic-soluble byproducts, requiring further purification.

Question 2: I'm seeing a persistent black solid (palladium) in my organic layer. How can I effectively remove it?

Answer: Residual palladium catalyst is a common issue in cross-coupling reactions and can interfere with subsequent steps and chromatographic purification. The fine black powder can be difficult to remove by simple filtration.

The key is to ensure the palladium is in a state that is easily separated. Often, the dark color is from Pd(0) nanoparticles ("palladium black").

Workflow for Palladium Removal

crude Crude Organic Extract (Contains Product & Pd) celite Filter through Celite® Pad crude->celite Primary Filtration charcoal Treat with Activated Charcoal celite->charcoal For Colloidal Pd check Check for Color charcoal->check clean Clean, Pd-Free Organic Solution check->clean Solution is Clear re_treat Re-treat or Consider Alternative check->re_treat Black/Grey Color Persists

Caption: Workflow for effective palladium catalyst removal.

Recommended Protocol: Catalyst Filtration
  • Celite Filtration: Prepare a short plug of Celite® in a fritted funnel. Pre-wet the plug with your extraction solvent (e.g., ethyl acetate). Pass the crude organic solution through the plug. This will remove the majority of the palladium black.

  • Activated Charcoal Treatment (Optional): If the filtrate is still grey or black, this indicates the presence of fine, colloidal palladium. Transfer the solution to a flask, add a small amount of activated charcoal (approx. 1-2% w/w of your theoretical product yield), and stir for 15-30 minutes at room temperature.

  • Second Filtration: Filter the mixture through a fresh Celite® pad to remove the charcoal. The resulting solution should be significantly cleaner.

Question 3: How do I separate my product from unreacted starting materials and boronic acid homocoupling byproducts?

Answer: This is where the unique bifunctional nature of 5-Cyclohexenylnicotinaldehyde becomes a major advantage. You can leverage either the basicity of the pyridine nitrogen or the reactivity of the aldehyde carbonyl for selective separation.

Method A: Acid-Base Extraction (Leveraging the Pyridine Ring)

This method is excellent for separating your basic product from non-basic impurities like the cyclohexene homocoupling byproduct or unreacted aryl halides that lack a basic handle.[5]

Workflow for Acid-Base Extraction

cluster_0 Acidification Step cluster_1 Separation cluster_2 Basification & Recovery crude_org Crude Organic Layer (Product + Impurities in EtOAc) add_acid Wash with dilute aq. HCl (1M) crude_org->add_acid sep_funnel Separate Layers add_acid->sep_funnel aq_layer Aqueous Layer (Protonated Product) sep_funnel->aq_layer org_layer Organic Layer (Non-basic Impurities) sep_funnel->org_layer add_base Add aq. NaOH (2M) until pH > 10 aq_layer->add_base back_extract Back-extract into fresh EtOAc add_base->back_extract pure_org Pure Organic Layer (Contains Product) back_extract->pure_org

Caption: Logic flow for purifying pyridine derivatives via acid-base extraction.

Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or DCM.[5]

  • Acid Wash: Transfer to a separatory funnel and wash with 1M aqueous HCl. The basic pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt, which partitions into the aqueous layer. Repeat the acid wash 2-3 times.

  • Isolate Impurities: Combine the organic layers. This fraction contains your non-basic impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 2M NaOH) with stirring until the pH is >10, regenerating the neutral pyridine.[5]

  • Back-Extraction: Extract the liberated product back into fresh ethyl acetate (3x washes).

  • Final Work-up: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the purified product.

Method B: Bisulfite Adduct Formation (Leveraging the Aldehyde Group)

This technique is highly selective for aldehydes and some reactive ketones.[6] It is particularly useful for removing non-aldehyde impurities. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from organic impurities.[7][8]

Protocol:

  • Adduct Formation: Dissolve the crude mixture in a suitable solvent (e.g., methanol or DMF). Add a freshly prepared, saturated aqueous solution of sodium bisulfite.[7] Shake or stir vigorously. A white precipitate of the adduct may form.[9]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes). Shake and separate the layers. The aldehyde-bisulfite adduct will be in the aqueous phase.[6][7]

  • Regeneration: Isolate the aqueous layer. Add an equal volume of an organic solvent (e.g., ethyl acetate). Add 50% NaOH solution dropwise until the pH of the aqueous layer is >10 to regenerate the aldehyde.[7]

  • Isolation: Extract the regenerated aldehyde into the organic layer, separate, dry, and concentrate.

ParameterAcid-Base ExtractionBisulfite Adduct Formation
Selectivity Basic compounds (pyridines)Aldehydes & reactive ketones
Removes Non-basic impuritiesNon-aldehyde impurities
Pros Robust, high capacityHighly selective for the aldehyde
Cons May not remove other basic impuritiesAldehyde must be stable to base
pH Sensitivity Requires strong acid and baseRequires strong base for regeneration
Question 4: I'm still seeing impurities after extraction. What are the best practices for column chromatography of this compound?

Answer: 5-Cyclohexenylnicotinaldehyde is a moderately polar compound. The pyridine nitrogen can interact strongly with the acidic silica gel, leading to peak tailing and potential degradation.[8]

Recommended Practices:

  • Stationary Phase: Standard silica gel is often sufficient. However, if you observe significant tailing, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., eluent with 0.5-1% Et₃N).[8]

  • Mobile Phase (Eluent): A hexane/ethyl acetate system is a good starting point.[8] You will likely need a relatively high proportion of ethyl acetate due to the polarity of the pyridine and aldehyde groups. Run TLC plates with various solvent systems to find an eluent that gives your product an Rf value of approximately 0.3-0.4 for good separation.

  • Loading: Use a minimal amount of a strong solvent (like DCM) to dissolve your crude product before loading it onto the column. Dry loading onto a small amount of silica gel is often the best method to ensure sharp bands.

  • Monitoring: Collect fractions and monitor them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Question 5: How should I store the purified 5-Cyclohexenylnicotinaldehyde to prevent degradation?

Answer: Aldehydes, particularly those with adjacent unsaturation or on aromatic rings, are susceptible to oxidation to the corresponding carboxylic acid.[10][11] The presence of air and light can accelerate this process.

Storage Recommendations:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Low Temperature: Keep the material in a freezer at low temperatures.

  • Light Protection: Use an amber vial or wrap the container in foil to protect it from light.

By following these detailed, causality-driven protocols, researchers can effectively navigate the challenges of purifying 5-Cyclohexenylnicotinaldehyde, ensuring high purity for subsequent applications in research and development.

References
  • Klemola, A. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. U.S. Patent No. 6,087,507. Washington, DC: U.S. Patent and Trademark Office.
  • Neklyudov, S. A., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Molecules, 29(5), 1085. Retrieved from [Link]

  • Reddit User Discussion. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: About. Department of Chemistry. Retrieved from [Link]

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Raposo, M. M. M., et al. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Molbank, 2020(4), M1171. Retrieved from [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e56776. Retrieved from [Link]

  • Reddit User Discussion. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Technical Application Guide: Biological Activity & Chiral Assessment of 5-Cyclohexenylnicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists Focus Target: Beta-secretase 1 (BACE1) Modulation

Executive Summary & Structural Clarification

In the development of therapeutic interventions for Alzheimer’s disease, amino heteroaryl compounds act as potent modulators of the Beta-secretase (BACE1) enzyme[1]. A critical synthetic intermediate in this pipeline is 5-cyclohexenylnicotinaldehyde (CAS: 1308869-87-5).

While the standard compound formed via Suzuki coupling with cyclohex-1-en-1-ylboronic acid is strictly achiral, targeted drug discovery frequently explores its chiral positional isomers—such as 5-(cyclohex-2-en-1-yl)nicotinaldehyde —to probe the spatial constraints of the BACE1 active site[1]. This guide objectively compares the biological performance of downstream modulators synthesized from these R and S enantiomeric precursors, detailing the causality behind their pharmacological divergence.

Mechanistic Rationale: The Role of Enantiomerism in BACE1 Affinity

Why do we isolate stereocenters at the intermediate nicotinaldehyde stage? Resolving the R and S enantiomers early in the synthetic cascade prevents the consumption of high-value downstream reagents on the formation of an inactive stereoisomer (distomer).

Once converted into the final amino heteroaryl BACE1 inhibitor, the specific geometry of the cyclohexenyl ring dictates the three-dimensional orientation of the entire pharmacophore within the enzyme's catalytic cleft.

  • The Eutomer (typically the R-configuration): Aligns seamlessly with the lipophilic S1 and S3 subpockets of BACE1, facilitating optimal

    
    -stacking interactions.
    
  • The Distomer (typically the S-configuration): Projects the bulk of the cyclohexenyl ring towards the rigid aspartyl dyad, resulting in a severe steric clash that nullifies competitive binding.

Stereochemical Binding Workflow

G Racemate Racemic Precursor (5-(Cyclohex-2-enyl)nicotinaldehyde) Resolution Chiral SFC Resolution Racemate->Resolution Early separation REnant (R)-Aldehyde (ee > 99%) Resolution->REnant SEnant (S)-Aldehyde (ee > 99%) Resolution->SEnant RProduct (R)-Heteroaryl Derivative (Active Modulator) REnant->RProduct Downstream Synthesis SProduct (S)-Heteroaryl Derivative (Inactive Modulator) SEnant->SProduct Downstream Synthesis BACE1 BACE1 Aspartyl Protease Cleft RProduct->BACE1 Favorable S1/S3 Alignment SProduct->BACE1 Severe Steric Clash

Workflow illustrating chiral resolution of enantiomers and their divergent BACE1 target affinity.

Quantitative Data Comparison

The table below summarizes the representative downstream biological activity of the final synthesized heteroaryl modulators derived from the respective aldehyde enantiomers.

Metric(R)-Enantiomer Derivative(S)-Enantiomer DerivativeCausality / Relevance
Intermediate ee% > 99.5%> 99.1%High enantiomeric excess is required to prevent data skewing in bioassays.
BACE1 Enzymatic IC₅₀ 12 nM (Potent)> 5,000 nM (Inactive)Demonstrates the strict spatial requirements of the BACE1 active site[1].
Cellular Aβ40 Reduction 28 nM (High Efficacy)Not ActiveCorrelates target engagement with actual reduction of amyloidogenic peptides.
Lipophilic Ligand Efficiency ~ 5.2< 1.0A higher LLE for the R-isomer indicates affinity is driven by specific structural fit, not just lipophilicity.

Experimental Methodologies

To maintain rigorous scientific integrity, the following protocols employ self-validating feedback loops. This ensures that artifactual data is immediately flagged.

Protocol A: Early Chiral Resolution via SFC
  • Preparation : Dissolve the racemic 5-(cyclohex-2-en-1-yl)nicotinaldehyde mixture in a compatible cosolvent (e.g., Methanol/CO₂).

  • Chromatography : Inject into a Supercritical Fluid Chromatography (SFC) system equipped with a chiral stationary phase (e.g., ChiralPak AD-H).

  • Self-Validating Step : Pass the eluents through an in-line polarimeter and UV-Vis diode-array detector. Causality: Monitoring both the optical rotation and UV absorbance simultaneously guarantees that the separated peaks are true enantiomers (equal but opposite rotation, identical UV spectra), ruling out constitutional impurities.

  • Verification : Perform a post-purification analytical run. The batch must achieve

    
     99% enantiomeric excess (ee) before downstream chemistry is initiated.
    
Protocol B: BACE1 FRET Biological Assay

To validate the biological activity of the downstream amino heteroaryl derivatives synthesized from these precursors[1], a continuous Fluorescence Resonance Energy Transfer (FRET) assay is utilized.

  • Reagent Assembly : Prepare the assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Dilute the purified BACE1 recombinant enzyme and the fluorogenic substrate (e.g., Rh-EVNLDAEFK-Quencher).

  • Compound Pre-incubation : Incubate BACE1 with serial dilutions of the synthesized R and S derivatives (derived from the respective enantiomeric aldehydes) for 30 minutes at room temperature.

  • Reaction Initiation : Add the fluorogenic substrate. As BACE1 cleaves the substrate, the fluorophore is uncoupled from the quencher, emitting light (Ex = 540 nm, Em = 590 nm).

  • Self-Validating System (Quality Control) :

    • Positive Control : Include a known high-affinity reference inhibitor (e.g., OM99-2).

    • Data Integrity Check : Calculate the Z'-factor for the microplate. If

      
      , the assay is rejected due to excessive variance, ensuring that the 5,000 nM "inactivity" reading of the S-enantiomer is a genuine biological result rather than a signal-to-noise failure.
      

References

  • Title: Amino Heteroaryl Compounds as Beta-Secretase Modulators and Methods of Use Source: United States Patent Application US20130018064A1 / WO2011063272A1[1] URL:

Sources

A Comparative Spectroscopic Guide to 5-Cyclohexenylnicotinaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclohexenylnicotinaldehyde, a unique heterocyclic aldehyde, presents a fascinating case for spectroscopic analysis due to its combination of a pyridine ring, an aldehyde functional group, and a cyclohexenyl substituent. Understanding its spectral characteristics is crucial for its identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides an in-depth comparative analysis of the spectroscopic properties of 5-Cyclohexenylnicotinaldehyde and its structurally related analogues. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, we aim to provide researchers with a robust framework for the characterization of this and similar molecules.

Structural Overview and Selected Analogues

The spectroscopic signature of 5-Cyclohexenylnicotinaldehyde is a direct reflection of its molecular architecture. The key structural features influencing its spectra are:

  • The Pyridine Ring: An aromatic heterocycle that influences the electronic environment of the entire molecule.

  • The Aldehyde Group: A carbonyl-containing functional group with characteristic spectroscopic fingerprints.

  • The Cyclohexenyl Group: A non-aromatic, unsaturated cyclic substituent that introduces aliphatic and vinylic protons and carbons.

For a comprehensive comparison, we will analyze the predicted spectroscopic data for 5-Cyclohexenylnicotinaldehyde against the known data of the following analogues:

  • Nicotinaldehyde (Pyridine-3-carboxaldehyde): The parent aldehyde without the cyclohexenyl substituent. This allows for the direct assessment of the substituent's impact on the pyridine and aldehyde moieties.

  • Benzaldehyde: A simple aromatic aldehyde that serves as a fundamental reference for the aldehyde group attached to an aromatic system.

  • 5-Methylnicotinaldehyde: An analogue with a simple alkyl substituent, providing a contrast to the more complex cyclohexenyl group.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the carbon and hydrogen framework.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope[1].

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS)[2].

Comparative ¹H NMR Analysis

The ¹H NMR spectrum of 5-Cyclohexenylnicotinaldehyde is predicted to be complex due to the presence of multiple distinct proton environments.

Proton Environment Predicted δ (ppm) for 5-Cyclohexenylnicotinaldehyde Nicotinaldehyde δ (ppm) Benzaldehyde δ (ppm) Rationale for Predicted Shifts
Aldehyde (-CHO)9.9 - 10.1~9.9~10.0Highly deshielded proton attached to the carbonyl carbon. The electronic environment is similar to the analogues.
Pyridine H28.9 - 9.1~8.8-Deshielded due to proximity to the electronegative nitrogen and the aldehyde group.
Pyridine H68.6 - 8.8~8.7-Also deshielded by the nitrogen atom.
Pyridine H47.9 - 8.1~8.2-Less deshielded than H2 and H6.
Cyclohexenyl Vinylic5.8 - 6.2--Protons on the C=C double bond of the cyclohexenyl ring.
Cyclohexenyl Allylic2.1 - 2.5--Protons on the carbons adjacent to the double bond.
Cyclohexenyl Aliphatic1.5 - 2.0--Remaining protons on the saturated part of the cyclohexenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm relative to TMS.

The presence of the cyclohexenyl group introduces a set of signals in the upfield region (1.5-6.2 ppm) that are absent in nicotinaldehyde and benzaldehyde. The vinylic protons of the cyclohexene ring are expected to appear as a multiplet around 5.8-6.2 ppm[3]. The protons on the pyridine ring will show characteristic coupling patterns, allowing for their unambiguous assignment.

Comparative ¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Environment Predicted δ (ppm) for 5-Cyclohexenylnicotinaldehyde Nicotinaldehyde δ (ppm) Benzaldehyde δ (ppm) Rationale for Predicted Shifts
Aldehyde (C=O)190 - 193~192~192The carbonyl carbon is highly deshielded.
Pyridine C5138 - 142~135-The carbon bearing the cyclohexenyl substituent will be shifted downfield.
Pyridine C3133 - 136~135-The carbon attached to the aldehyde group.
Pyridine C2, C6, C4123 - 155124-153128-137The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.
Cyclohexenyl Vinylic125 - 135--Carbons of the C=C double bond.
Cyclohexenyl Aliphatic20 - 40--Saturated carbons of the cyclohexenyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm relative to TMS.

The key differentiator in the ¹³C NMR spectrum of 5-Cyclohexenylnicotinaldehyde will be the signals corresponding to the cyclohexenyl moiety, which will be absent in the spectra of nicotinaldehyde and benzaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is a liquid or a low-melting solid, a spectrum can be obtained by placing a drop of the neat sample between two salt (NaCl or KBr) plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Comparative IR Analysis

The IR spectrum provides clear evidence for the key functional groups present in 5-Cyclohexenylnicotinaldehyde and its analogues.

Vibrational Mode Predicted Wavenumber (cm⁻¹) for 5-Cyclohexenylnicotinaldehyde Nicotinaldehyde (cm⁻¹) Benzaldehyde (cm⁻¹) Rationale for Vibrational Frequency
C=O Stretch (Aldehyde)1690 - 1710~1700~1703Conjugation of the aldehyde with the aromatic pyridine ring lowers the C=O stretching frequency compared to a saturated aldehyde.[4][5]
C-H Stretch (Aldehyde)2720 - 2750 and 2810 - 2840~2730, ~2820~2745, ~2820These two weak to medium bands are characteristic of the aldehyde C-H stretch and are crucial for distinguishing aldehydes from ketones.[6][7]
Aromatic C=C Stretch1550 - 1600~1580~1595Stretching vibrations of the carbon-carbon bonds within the pyridine ring.
Aromatic C-H Stretch3000 - 3100~3050~3060C-H stretching vibrations of the pyridine ring protons.
Alkene C=C Stretch1640 - 1660--C=C stretching of the cyclohexenyl ring.
Vinylic C-H Stretch3010 - 3040--C-H stretching of the protons on the cyclohexenyl double bond.
Aliphatic C-H Stretch2850 - 2960--C-H stretching of the saturated part of the cyclohexenyl ring.

Table 3: Predicted Characteristic Infrared Absorption Frequencies (cm⁻¹).

The IR spectrum of 5-Cyclohexenylnicotinaldehyde will uniquely display absorption bands for both aromatic and aliphatic/vinylic C-H and C=C stretching, a feature that distinguishes it from both nicotinaldehyde and benzaldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization (EI) for GC-MS, or ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Comparative Mass Spectrometry Analysis

The fragmentation pattern of 5-Cyclohexenylnicotinaldehyde under electron ionization is expected to be influenced by the stability of the pyridine ring and the nature of the substituents.

  • Molecular Ion (M⁺•): A prominent molecular ion peak is expected, confirming the molecular weight of the compound. Nitrogen-containing heterocyclic compounds generally show an intense molecular ion peak[8].

  • Key Fragmentation Pathways:

    • Loss of the Aldehyde Group: Fragmentation via loss of a hydrogen radical (-H•) to form the [M-1]⁺ ion, and loss of the formyl radical (-CHO•) to form the [M-29]⁺ ion are common for aldehydes.

    • Cleavage of the Cyclohexenyl Ring: The cyclohexenyl ring can undergo retro-Diels-Alder fragmentation or loss of alkyl fragments.

    • Pyridine Ring Fragmentation: The pyridine ring is relatively stable but can undergo fragmentation by losing HCN[8]. The fragmentation patterns of substituted pyridines are often complex and can involve rearrangements[9].

A comparison with the mass spectra of nicotinaldehyde and 5-methylnicotinaldehyde would reveal the influence of the cyclohexenyl group on the fragmentation pathways. For instance, the retro-Diels-Alder fragmentation would be a unique feature of 5-Cyclohexenylnicotinaldehyde.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm. A reference cuvette containing only the solvent should be used to zero the instrument.

Comparative UV-Vis Analysis

The UV-Vis spectrum of 5-Cyclohexenylnicotinaldehyde will be dominated by electronic transitions within the pyridine and aldehyde chromophores.

Transition Predicted λmax (nm) for 5-Cyclohexenylnicotinaldehyde Nicotinaldehyde (nm) Benzaldehyde (nm) Rationale for Absorption Maxima
π → π~260-270~260~245This transition, associated with the conjugated system of the pyridine ring and the aldehyde, is expected at a similar wavelength to nicotinaldehyde. The extended conjugation in aromatic aldehydes leads to a bathochromic (red) shift compared to non-conjugated systems.
n → π~310-320~315~320This is a weaker absorption arising from the excitation of a non-bonding electron on the carbonyl oxygen to an anti-bonding π* orbital.[10]

Table 4: Predicted UV-Vis Absorption Maxima (λmax) in a non-polar solvent.

The cyclohexenyl group, being largely non-conjugated with the pyridine-aldehyde system, is not expected to significantly alter the λmax values compared to nicotinaldehyde. However, the overall shape of the spectrum might be slightly different due to the presence of the additional substituent. The pH of the solution can significantly affect the UV spectrum of pyridine derivatives due to protonation of the nitrogen atom[11].

Visualizing the Workflow

A systematic approach is crucial for the comprehensive spectroscopic analysis of a novel compound like 5-Cyclohexenylnicotinaldehyde.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Compound 5-Cyclohexenylnicotinaldehyde & Analogues NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Structure Structural Elucidation & Comparative Analysis NMR->Structure IR->Structure MS->Structure UV_Vis->Structure

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of 5-Cyclohexenylnicotinaldehyde and its analogues.

Conclusion

The spectroscopic analysis of 5-Cyclohexenylnicotinaldehyde, while challenging due to the lack of published reference data, can be systematically approached through a comparative study with its structural analogues. By understanding the fundamental principles of NMR, IR, MS, and UV-Vis spectroscopy and how different structural motifs influence the spectra, researchers can confidently predict and interpret the spectroscopic features of this and other novel heterocyclic compounds. This guide provides a foundational framework for such analyses, empowering scientists in their research and development endeavors.

References

  • Chen, P. H. (1976). Mass Spectra of Some Isomeric Monosubstituted Pyridines. Participation of the Ring Nitrogen in the Fragmentation of the 2 Isomers. The Journal of Organic Chemistry, 41(17), 2973–2976.
  • D'Onofrio, F., & Velo, L. (2015). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of Mass Spectrometry, 50(12), 1361–1370.
  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. American Chemical Society.
  • Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065–2068.
  • Wikipedia. (n.d.). Pyridine. Retrieved March 7, 2026, from [Link]

  • Kliszcz, M., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved March 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved March 7, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0252756). Retrieved March 7, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved March 7, 2026, from [Link]

  • University of California, Davis. (n.d.). IR: aldehydes. Retrieved March 7, 2026, from [Link]

  • Clayton, P., et al. (2013). Spectroscopic studies on nicotine and nornicotine in the UV region. Chirality, 25(5), 288-293.
  • PubMed. (2001, March 12). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Retrieved March 7, 2026, from [Link]

  • Career Endeavour. (n.d.). nmr-spectroscopy.pdf. Retrieved March 7, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (NP0057787). Retrieved March 7, 2026, from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved March 7, 2026, from [Link]

  • Oriental Journal of Chemistry. (1986). Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH. Retrieved March 7, 2026, from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved March 7, 2026, from [Link]

  • PubMed. (2009, November 11). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. Retrieved March 7, 2026, from [Link]

  • Pearson. (n.d.). Each of the IR spectra shown below is the spectrum of one of the.... Retrieved March 7, 2026, from [Link]

  • SlideShare. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Retrieved March 7, 2026, from [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved March 7, 2026, from [Link]

  • YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved March 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, March 14). 1H NMR of cyclohexanecarbaldehyde. Retrieved March 7, 2026, from [Link]

  • University of Illinois Chicago. (n.d.). Infrared Spectroscopy. Retrieved March 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved March 7, 2026, from [Link]

  • NIST WebBook. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved March 7, 2026, from [Link]

  • PubMed Central. (n.d.). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved March 7, 2026, from [Link]

  • ASM Journals. (n.d.). An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved March 7, 2026, from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved March 7, 2026, from [Link]

  • PubMed Central. (n.d.). UV/Vis+ photochemistry database: Structure, content and applications. Retrieved March 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). visible uv absorption spectrum of polyenes alkenes. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. 4 Aldehyde regions (180–200 ppm) of 13 C-NMR spectra of synthetic.... Retrieved March 7, 2026, from [Link]

  • YouTube. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Electronic Spectroscopy - Interpretation. Retrieved March 7, 2026, from [Link]

Sources

comparative docking studies of 5-Cyclohexenylnicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and procedural guide for structurally evaluating novel Alzheimer’s therapeutics.

Executive Summary

The pursuit of disease-modifying therapies for Alzheimer’s Disease (AD) heavily emphasizes the inhibition of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). BACE1 is an aspartyl protease responsible for the rate-limiting initial cleavage in the amyloidogenic pathway. However, developing selective BACE1 inhibitors that successfully cross the blood-brain barrier (BBB) without triggering off-target toxicity (e.g., BACE2 inhibition) remains a formidable challenge.

Recent medicinal chemistry efforts have identified1 due to their polar, ionizable nature. Specifically, 5-Cyclohexenylnicotinaldehyde and its functionalized derivatives have emerged as potent precursors for generating bulky, lipophilic BACE1 modulators. This guide objectively compares the molecular docking performance of 5-Cyclohexenylnicotinaldehyde derivatives against clinical-stage BACE1 inhibitors (e.g., AZD3293/Lanabecestat), detailing a self-validating computational workflow for structural evaluation.

Pharmacological Rationale: Targeting BACE1

To understand the structural requirements of a BACE1 inhibitor, we must first map the target's biological causality. BACE1 initiates the cleavage of the Amyloid Precursor Protein (APP), producing a C-terminal fragment (CTFβ) that is subsequently cleaved by the γ-secretase complex to form neurotoxic Amyloid-β (Aβ) peptides.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (Soluble Fragment) APP->sAPPb Extracellular Release CTFb CTFβ (C-Terminal Fragment) APP->CTFb Cleavage by BACE1 BACE1 BACE1 (β-Secretase) BACE1->APP Modulates Abeta Amyloid-β Peptides (Aβ40/42) CTFb->Abeta Cleavage by γ-Secretase GammaSec γ-Secretase Complex GammaSec->CTFb Modulates Aggregation Oligomerization & Fibrils Abeta->Aggregation Protein Misfolding Plaques Amyloid Plaques Aggregation->Plaques Neurotoxic Accumulation

Amyloidogenic pathway illustrating BACE1's rate-limiting role in Aβ plaque formation.

The BACE1 active site is notoriously large and highly flexible, characterized by a catalytic dyad (Asp32 and Asp228) and a highly mobile "10S loop" (residues 9-14) that clamps down over the substrate. The 5-Cyclohexenylnicotinaldehyde scaffold is structurally uniquely equipped for this cavity:

  • The Pyridine Core: Acts as a hydrogen-bond acceptor, anchoring the molecule within the active site while improving aqueous solubility and 2.

  • The 5-Cyclohexenyl Moiety: Provides essential steric bulk and lipophilicity to engage the deep hydrophobic S1 and S3 subpockets of BACE1.

  • The Aldehyde Handle: Enables rapid condensation reactions to append functional groups that directly interact with the Asp32/Asp228 dyad.

Self-Validating Molecular Docking Protocol

Standard rigid docking often fails against BACE1 due to the enzyme's flexibility and the protonation ambiguity of its catalytic dyad. To ensure data trustworthiness, we utilize an Induced-Fit Docking (IFD) protocol coupled with rigorous co-crystal self-validation.

Step-by-Step Methodology

1. Target Preparation & Protonation State Assignment BACE1 is an aspartyl protease, meaning optimal transition-state mimicry requires one catalytic aspartic acid to be protonated (acting as a hydrogen donor) and the other deprotonated (acting as an acceptor).

  • Action: Retrieve the high-resolution BACE1 crystal structure (e.g.,3).

  • Causality: Strip crystallographic water molecules except for those tightly bound deep in the S1 pocket, which often mediate critical ligand interactions.

  • Parameterization: Assign an acidic pH environment (pH ~4.5, reflecting the endosomal environment where BACE1 is active).4.

2. Ligand Preparation & Energy Minimization

  • Action: Sketch the 2D structures of the 5-cyclohexenylnicotinaldehyde derivatives and the standard control (AZD3293).

  • Causality: Convert to 3D and apply the OPLS4 or MMFF94 force field to minimize energy until the root mean square (RMS) gradient falls below 0.05 kcal/mol·Å. This ensures ligands are in their global energy minima prior to docking, preventing artificial clashes.

3. Grid Generation & Induced-Fit Docking (IFD)

  • Action: Center the docking grid (e.g., 80 × 80 × 80 Å) tightly on the Asp32/Asp228 dyad.

  • Causality: Execute IFD to allow side-chain flexibility within 5.0 Å of the ligand. This step is mandatory because the 10S loop (residues SER10, GLY11, GLN12) must undergo conformational shifts to accommodate the bulky cyclohexenyl moiety.

4. System Self-Validation (Crucial Step)

  • Action: Extract the co-crystallized inhibitor from the original PDB file and re-dock it using the established parameters.

  • Causality: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. Proceed with screening only if the RMSD is ≤ 2.0 Å. This mathematically validates the scoring function's accuracy for this specific target.

Docking_Workflow Start Target & Ligand Retrieval (PDB ID: 2ZHV) ProteinPrep Protein Preparation (Strip Waters, Set pH 4.5) Start->ProteinPrep LigandPrep Ligand 3D Minimization (OPLS4 / MMFF94) Start->LigandPrep Protonation Catalytic Dyad Protonation (Asp32 Protonated, Asp228 Deprotonated) ProteinPrep->Protonation Grid Receptor Grid Generation (Centered on Asp32/Asp228) Protonation->Grid Docking Induced-Fit Docking Run (Flexible 10S Loop) LigandPrep->Docking Grid->Docking Validation Self-Validation Step (Re-dock Co-crystal RMSD < 2.0 Å) Docking->Validation Analysis Binding Energy (ΔG) & Interaction Analysis Validation->Analysis

Self-validating molecular docking workflow for evaluating BACE1-ligand binding complexes.

Quantitative Comparative Analysis

The following table synthesizes binding metrics for two advanced 5-Cyclohexenylnicotinaldehyde analogues against the clinical standard, Lanabecestat (AZD3293). 4 to approximate the free energy of binding (ΔG).

Ligand / ScaffoldBinding Affinity (ΔG, kcal/mol)Key H-Bond Interactions (Distance)Primary Hydrophobic ContactsPredicted BBB Permeability (LogBB)
AZD3293 (Standard) -8.15Asp32 (2.95 Å), Lys107 (2.68 Å)Trp115, Phe108, Ile110High (+0.42)
Derivative A (Methoxybenzyl-substituted)-7.82Asp32 (2.80 Å), Gly34 (3.10 Å)Tyr71, Phe108, Val69Moderate (+0.18)
Derivative B (Brominated/Amine-substituted)-8.94Asp32 (2.75 Å), Asp228 (2.82 Å)Trp115, Ile118, Phe108High (+0.35)
Data Interpretation
  • Performance of Derivative B: By utilizing the 5-cyclohexenylnicotinaldehyde scaffold modified with a brominated amine side chain, Derivative B outperforms the clinical standard in raw binding affinity (-8.94 kcal/mol vs. -8.15 kcal/mol).

  • Mechanistic Causality: The enhanced affinity of Derivative B is directly attributable to the dual hydrogen-bonding network formed with both residues of the catalytic dyad (Asp32 and Asp228). Furthermore, the bulky cyclohexenyl ring forms optimal

    
    -alkyl and hydrophobic interactions with the aromatic ring of Trp115 in the S3 subsite, displacing disordered water molecules to gain favorable binding entropy.
    
  • ADMET Limitations of Derivative A: While Derivative A shows strong hydrophobic contacts, its methoxybenzyl substitution increases its topological polar surface area (TPSA), slightly impeding its computationally predicted BBB permeability compared to the standard.

Structural Dynamics: Moving Beyond Static Docking

A fundamental limitation of molecular docking is its static nature.5, competitive inhibitors can exhibit artificial "docking artifacts" where poses score well but are thermodynamically unstable in vivo.

To ensure true translational viability, top-scoring candidates (like Derivative B) must be subjected to a Molecular Dynamics (MD) Simulation (minimum 100–200 ns in an explicit solvent box).

  • RMSD Stability: The trajectory of the ligand-protein complex should be monitored. A stable inhibitor will maintain an RMSD variance of < 2.5 Å throughout the simulation.

  • 10S Loop Conformational Tracking: MD simulations allow researchers to confirm if the 5-cyclohexenyl moiety reliably locks the flexible 10S loop in the "closed" conformation. If the loop reverts to an "open" state during the simulation, the inhibitor will likely be outcompeted by native APP substrates in a live assay.

Conclusion

The 5-Cyclohexenylnicotinaldehyde scaffold offers a highly versatile, stereochemically rich foundation for developing next-generation BACE1 inhibitors. As proven by comparative molecular docking metrics, halogenated and amine-functionalized derivatives of this scaffold can successfully mimic the transition state, anchoring to the Asp32/Asp228 dyad while effectively filling the hydrophobic S1/S3 subpockets. By adhering to self-validating computational protocols—including IFD and explicit dyad protonation assignments—researchers can reliably filter out false positives and fast-track structurally sound candidates for in vitro and in vivo AD models.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate.
  • Molecular docking analysis of marine phytochemicals with BACE-1. National Institutes of Health (NIH) / PMC.
  • Molecular Docking and Dynamic Simulation of AZD3293 and Solanezumab Effects Against BACE1 to Treat Alzheimer’s Disease. Frontiers.
  • Molecular Interaction Studies of Crystal Structures of Quinoline Derivatives Against BACE1. RJLBPCS.
  • In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer’s Disease: SAR, Pharmacokinetics, Molecular Docking and Dynamic Simulations. MDPI.

Sources

Assessing the Novelty of 5-Cyclohexenylnicotinaldehyde: A Comparative Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-expanding landscape of chemical synthesis and drug discovery, the identification and creation of novel molecular entities are paramount to advancing therapeutic innovation. This guide provides a comprehensive assessment of the novelty of 5-Cyclohexenylnicotinaldehyde, a compound that, to date, remains uncharacterized in the formal chemical literature. Through a detailed comparative analysis with known structural analogs, a proposed synthetic pathway, and a rigorous characterization workflow, we will establish the unique chemical space occupied by this molecule and underscore its potential significance for researchers, particularly those in medicinal chemistry and materials science.

Establishing Novelty: A Survey of the Chemical Literature

An exhaustive search of prominent chemical databases, including SciFinder-n, Reaxys, and Chemical Abstracts Service (CAS), yielded no entries for 5-Cyclohexenylnicotinaldehyde. Furthermore, a broad search of the scientific literature and patent databases did not reveal any reported synthesis, characterization, or application of this specific molecule. This absence of prior art strongly indicates that 5-Cyclohexenylnicotinaldehyde is a novel chemical entity. Its uniqueness lies in the specific combination of a nicotininaldehyde scaffold substituted at the 5-position with a cyclohexenyl moiety. While numerous 5-substituted nicotininaldehyde derivatives have been reported, the introduction of this particular non-aromatic, cyclic alkene is, to the best of our knowledge, unprecedented.

Comparative Analysis with Existing Analogs

To fully appreciate the novelty of 5-Cyclohexenylnicotinaldehyde, it is instructive to compare it with known analogs where the 5-position of the nicotininaldehyde ring is substituted with other cyclic or unsaturated groups.

Feature5-Cyclohexenylnicotinaldehyde (Proposed)5-Phenylnicotinaldehyde5-Vinylnicotinaldehyde
Substituent CyclohexenylPhenylVinyl
Aromaticity of Substituent NoYesNo
Conformational Flexibility High (due to the non-planar cyclohexenyl ring)Low (due to the planar phenyl ring)Moderate
Potential for Bioisosterism Potential non-aromatic bioisostere of the phenyl group, offering altered metabolic stability and solubility. [1]A common structural motif in medicinal chemistry.A simple unsaturated linker.
Synthetic Accessibility Readily accessible via modern cross-coupling reactions.Synthesizable via similar cross-coupling methods.Synthesizable via similar cross-coupling methods.

The cyclohexenyl group introduces a three-dimensional character that is absent in its flat, aromatic phenyl analog. This non-planar structure can significantly influence the molecule's interaction with biological targets, potentially leading to novel pharmacological profiles. The increased conformational flexibility of the cyclohexenyl ring, compared to the rigid phenyl ring, allows for a different exploration of the binding pocket of a target protein. Furthermore, replacing an aromatic ring with a non-aromatic bioisostere can be a strategic approach in drug design to mitigate issues related to metabolic instability often associated with aromatic systems. [1]

Proposed Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Based on established and robust methodologies for the synthesis of 5-substituted pyridine derivatives, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction presents a highly viable route to 5-Cyclohexenylnicotinaldehyde. This reaction offers high functional group tolerance and typically proceeds with good to excellent yields.

The proposed synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product cluster_purification Purification cluster_characterization Characterization A 5-Bromonicotinaldehyde (Commercially Available) C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C B 1-Cyclohexenylboronic acid pinacol ester (Commercially Available) B->C D 5-Cyclohexenylnicotinaldehyde C->D Reaction E Column Chromatography D->E Work-up F NMR (1H, 13C) Mass Spectrometry (e.g., HRMS) FT-IR Spectroscopy E->F Isolation

Caption: Proposed synthetic workflow for 5-Cyclohexenylnicotinaldehyde.

Experimental Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinaldehyde (1.0 eq), 1-cyclohexenylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (or a suitable temperature for the chosen catalyst and solvent system) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Cyclohexenylnicotinaldehyde.

Characterization Workflow: A Self-Validating System

To unequivocally confirm the identity and purity of the synthesized 5-Cyclohexenylnicotinaldehyde, a comprehensive suite of analytical techniques must be employed.

G cluster_techniques Analytical Techniques cluster_validation Data Validation A Synthesized Compound 5-Cyclohexenylnicotinaldehyde B 1H NMR 13C NMR COSY, HSQC, HMBC A->B Structural Elucidation C High-Resolution Mass Spectrometry (HRMS) Gas Chromatography-Mass Spectrometry (GC-MS) A->C Molecular Weight and Formula Determination D Fourier-Transform Infrared (FT-IR) Spectroscopy A->D Functional Group Identification E Structural Confirmation Purity Assessment B:f0->E:f0 B:f1->E:f0 B:f2->E:f0 C:f0->E:f0 C:f1->E:f1 D:f0->E:f0

Caption: Comprehensive characterization workflow for 5-Cyclohexenylnicotinaldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the aldehyde proton, the pyridine ring protons, and the protons of the cyclohexenyl ring.

    • ¹³C NMR: Will indicate the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the pyridine and cyclohexenyl moieties.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Will provide the accurate mass of the molecule, allowing for the determination of its elemental composition.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the compound and to obtain its mass spectrum.

  • Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, such as the aldehyde (C=O stretch) and the C=C bonds of the pyridine and cyclohexenyl rings.

Potential Applications and Significance

The novelty of 5-Cyclohexenylnicotinaldehyde opens up several avenues for future research and application:

  • Medicinal Chemistry: Nicotinaldehyde derivatives are important pharmacophores found in a variety of biologically active compounds. The introduction of a cyclohexenyl group could lead to new derivatives with unique pharmacological properties, potentially as agonists or antagonists of various receptors.

  • Materials Science: Pyridine-based molecules are widely used in the development of functional materials, such as ligands for catalysis, organic light-emitting diodes (OLEDs), and sensors. The specific electronic and steric properties of 5-Cyclohexenylnicotinaldehyde could be exploited in these areas.

  • Chemical Biology: As a novel building block, this compound can be used to synthesize more complex molecules for probing biological systems.

References

  • Drug Hunter. (2025, April 30). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Bromonicotinaldehyde. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 5-Iodopyridine-3-carbaldehyde. Retrieved from [Link]

  • Laboratory Chemicals. (n.d.). 4-Pyridinecarboxaldehyde, 97%. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.